molecular formula C10H22ClNO B1454007 4-(Isopentyloxy)piperidine hydrochloride CAS No. 1172347-43-1

4-(Isopentyloxy)piperidine hydrochloride

Cat. No.: B1454007
CAS No.: 1172347-43-1
M. Wt: 207.74 g/mol
InChI Key: XZMOQRCTBDWJBU-UHFFFAOYSA-N
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Description

4-(Isopentyloxy)piperidine hydrochloride is a useful research compound. Its molecular formula is C10H22ClNO and its molecular weight is 207.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Isopentyloxy)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Isopentyloxy)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(3-methylbutoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO.ClH/c1-9(2)5-8-12-10-3-6-11-7-4-10;/h9-11H,3-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMOQRCTBDWJBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 4-(Isopentyloxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 4-(Isopentyloxy)piperidine hydrochloride . This document is designed for researchers and drug development professionals utilizing this scaffold as a building block for lipophilic amine motifs in small molecule discovery.

Chemical Identity & Core Properties

4-(Isopentyloxy)piperidine hydrochloride is a secondary amine building block characterized by a piperidine ring substituted at the 4-position with a branched isopentyl ether group. This structural motif combines the high basicity of a secondary amine with a flexible, lipophilic tail, making it a critical intermediate for modulating solubility and hydrophobic interactions in GPCR and ion channel ligand design.

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 4-(3-Methylbutoxy)piperidine hydrochloride
Common Synonyms 4-Isopentyloxypiperidine HCl; 4-(Isoamyloxy)piperidine HCl
CAS Number 1172347-43-1 (corresponds to the HCl salt form)
Molecular Formula

Molecular Weight 223.74 g/mol (Salt); 187.28 g/mol (Free Base)
SMILES CC(C)CCOC1CCNCC1.Cl
Physicochemical Profile

The isopentyl group imparts specific steric and lipophilic properties distinct from its straight-chain (n-pentyl) analogs.

ParameterValue (Predicted/Experimental)Significance in Drug Design
LogP (Free Base) ~2.1 - 2.4Moderate lipophilicity; suitable for CNS penetration when derivatized.
pKa (Conj. Acid) ~10.5 - 11.0Typical for secondary piperidines; exists as a cation at physiological pH.
PSA (Polar Surface Area) ~21 ŲLow PSA favors membrane permeability.
H-Bond Donors/Acceptors 2 / 2Balanced donor/acceptor profile for H-bond networking.
Solubility High in water (salt form), DMSO, MethanolSalt form ensures ease of handling in aqueous buffers.

Synthetic Methodology

The synthesis of 4-(Isopentyloxy)piperidine hydrochloride typically proceeds via a Williamson Ether Synthesis or a Mitsunobu Reaction on an N-protected 4-hydroxypiperidine precursor. The N-protection is critical to prevent N-alkylation side reactions.

Validated Synthetic Route

The following protocol outlines the high-yield synthesis starting from N-Boc-4-hydroxypiperidine.

Step 1: O-Alkylation (Williamson Ether Synthesis)

  • Reagents: N-Boc-4-hydroxypiperidine, Sodium Hydride (NaH, 60%), 1-Bromo-3-methylbutane, DMF.

  • Mechanism: Deprotonation of the secondary alcohol creates an alkoxide, which attacks the alkyl halide via

    
    .
    
  • Protocol:

    • Suspend NaH (1.2 eq) in anhydrous DMF at 0°C under

      
      .
      
    • Add N-Boc-4-hydroxypiperidine (1.0 eq) dropwise; stir for 30 min to form the alkoxide.

    • Add 1-Bromo-3-methylbutane (1.2 eq) and warm to RT (or 60°C if kinetics are slow).

    • Quench with water, extract with EtOAc, and purify via silica flash chromatography.

Step 2: Deprotection & Salt Formation

  • Reagents: 4M HCl in Dioxane or TFA/DCM.

  • Protocol:

    • Dissolve the intermediate in 1,4-dioxane.[1]

    • Add 4M HCl in dioxane (excess). Stir at RT for 2-4 hours.

    • Precipitate the product with diethyl ether or concentrate in vacuo.

    • Recrystallize from EtOH/Et2O to yield the hydrochloride salt.

Reaction Logic Diagram

The following diagram visualizes the synthetic workflow and critical decision points.

Synthesis Start N-Boc-4-Hydroxypiperidine Step1 Deprotonation (NaH / DMF, 0°C) Start->Step1 Inter1 Alkoxide Intermediate Step1->Inter1 -H2 Step2 Alkylation (Sn2) (+ 1-Bromo-3-methylbutane) Inter1->Step2 ProductBoc N-Boc-4-(Isopentyloxy)piperidine Step2->ProductBoc Ether Bond Formation Step3 Deprotection (4M HCl in Dioxane) ProductBoc->Step3 Final 4-(Isopentyloxy)piperidine HCl Step3->Final -Boc, +HCl

Figure 1: Step-wise synthetic pathway for the production of 4-(Isopentyloxy)piperidine HCl.

Structural Analysis & Identification

Verification of the structure requires standard spectroscopic techniques. The following data points are characteristic for this scaffold.

Expected H NMR Signals (DMSO- )
  • Amine Protons:

    
     8.5–9.5 ppm (br s, 2H, 
    
    
    
    ).
  • Ether Linkage (

    
    ): 
    
    
    
    3.4–3.5 ppm (t, 2H).
  • Methine (

    
    ): 
    
    
    
    3.5–3.6 ppm (m, 1H, piperidine C4).
  • Piperidine Ring (

    
    ): 
    
    
    
    2.8–3.2 ppm (m, 4H,
    
    
    -protons);
    
    
    1.6–2.0 ppm (m, 4H,
    
    
    -protons).
  • Isopentyl Tail:

    • 
       (methine): 
      
      
      
      1.6–1.7 ppm (m, 1H).
    • 
       (internal): 
      
      
      
      1.4 ppm (q, 2H).
    • 
       (gem-dimethyl): 
      
      
      
      0.9 ppm (d, 6H).
Mass Spectrometry (ESI+)
  • [M+H]+: Calculated m/z = 186.18. Observed peaks typically show the free base mass in positive mode.

Applications in Drug Discovery

This building block is primarily used to introduce a "lipophilic clamp" into drug candidates. The isopentyl ether moiety is metabolically more stable than corresponding esters and provides a specific steric volume that differs from straight-chain alkyls.

Pharmacophore Utility
  • GPCR Ligands: The 4-alkoxypiperidine motif is a privilege scaffold in Histamine H3 antagonists and Muscarinic agonists. The ether oxygen can act as a weak H-bond acceptor, while the alkyl tail probes hydrophobic pockets.

  • hERG Channel Avoidance: Unlike benzyl or aromatic tails, the aliphatic isopentyl group often reduces

    
    -
    
    
    
    stacking interactions within the hERG channel pore, potentially lowering cardiotoxicity risks.
  • Linker Chemistry: The secondary amine serves as a reactive handle for reductive amination or amide coupling, allowing the isopentyl-ether moiety to be appended to larger core scaffolds (e.g., quinolines, indoles).

SAR Decision Logic

When optimizing a lead compound, researchers choose this scaffold based on specific SAR (Structure-Activity Relationship) criteria:

SAR Problem Lead Optimization Challenge: Need Lipophilicity at C4 Position Decision Select Substituent Class Problem->Decision OptionA Aryl Ether (e.g., Phenoxy) Decision->OptionA OptionB Alkyl Ether (e.g., Isopentyloxy) Decision->OptionB OutcomeA High Potency Risk: Metabolic clearance (CYP) OptionA->OutcomeA OutcomeB 4-(Isopentyloxy)piperidine Benefit: Rotational freedom, aliphatic bulk Risk: Lower affinity if pi-stacking needed OptionB->OutcomeB

Figure 2: SAR decision tree for selecting aliphatic ether substituents over aromatic analogs.

Handling and Stability

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The hydrochloride salt is hygroscopic; protect from moisture.

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

  • Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.

References

  • PubChem Compound Summary. (2025). Propiophenone, 4'-isopentyloxy-3-piperidino-, hydrochloride (Related Structure Analysis). National Center for Biotechnology Information. Link

  • CymitQuimica Catalog. (2024). 4-(3-Methylbutoxy)piperidine hydrochloride CAS: 1172347-43-1.[2] Link

  • Fluorochem. (2024). 4-(Pentyloxy)piperidine hydrochloride (Analogous Structure Data). Link

  • Saeed, M. et al. (2025).[3] Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. ResearchGate. Link

  • ChemicalBook. (2024). 4-Hydroxypiperidine hydrochloride synthesis and properties. Link

Sources

Solubility Profile of 4-(Isopentyloxy)piperidine HCl: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 4-(Isopentyloxy)piperidine HCl, a molecule of interest for researchers and scientists in drug development. In the absence of extensive public data for this specific compound, this document synthesizes foundational chemical principles with established experimental methodologies to predict and determine its solubility in aqueous and organic media. We delve into the molecular characteristics governing its solubility, present a theoretical profile across various solvent classes, and provide detailed, field-proven protocols for both thermodynamic and kinetic solubility determination. This guide is structured to empower researchers with the predictive understanding and practical tools necessary for effective formulation and development.

Introduction and Molecular Characterization

4-(Isopentyloxy)piperidine HCl is a heterocyclic amine derivative. Its structure is characterized by a polar piperidine ring, which is protonated to form a hydrochloride salt, and a nonpolar isopentyloxy (isopentyl ether) side chain. This amphipathic nature is the primary determinant of its solubility behavior, suggesting a complex interplay between its affinity for polar and nonpolar environments.

The piperidine moiety itself is highly soluble in water and a broad range of organic solvents.[1][2] However, the addition of the five-carbon isopentyloxy group significantly increases the molecule's lipophilicity. The hydrochloride salt form is critical, as it introduces an ionic character that typically enhances aqueous solubility compared to the free base.[3][4] Understanding this structural balance is paramount for predicting its behavior in formulation and development settings.

cluster_molecule 4-(Isopentyloxy)piperidine HCl cluster_regions Key Molecular Regions mol polar Polar Head (Piperidinium Chloride) - Enhances Aqueous Solubility - Hydrogen Bonding Site polar->p1 nonpolar Nonpolar Tail (Isopentyloxy Group) - Enhances Organic Solvent Solubility - Increases Lipophilicity nonpolar->p2

Caption: Molecular structure highlighting key functional regions.

Theoretical Solubility Profile

Based on its amphipathic structure, we can predict the solubility of 4-(Isopentyloxy)piperidine HCl across different solvent classes. This theoretical assessment serves as a crucial starting point for experimental design.

2.1. Aqueous Solubility

The presence of the hydrochloride salt makes the molecule ionic, suggesting that it will be soluble in water. The protonated nitrogen of the piperidinium ring can readily form strong ion-dipole interactions with water molecules. However, the nonpolar isopentyloxy tail will disrupt the hydrogen-bonding network of water, which will limit its maximum solubility.

Furthermore, the aqueous solubility will be highly pH-dependent.[5][6] In acidic to neutral conditions (pH 1.2-6.8), the compound will exist predominantly in its protonated, more soluble ionic form.[7][8] As the pH increases into the basic range, the piperidinium ion will be deprotonated to the free base, a less polar form, leading to a significant decrease in aqueous solubility.

2.2. Organic Solvent Solubility

The solubility in organic solvents is governed by the principle of "like dissolves like."[9] The isopentyloxy tail provides significant nonpolar character, while the piperidinium chloride head retains polarity.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. These solvents can solvate the ionic head through hydrogen bonding and interact favorably with the nonpolar tail.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Good to moderate solubility is anticipated. Solvents like DMSO are excellent at solvating cations, but the overall solubility will depend on the balance of interactions with the entire molecule.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Low to negligible solubility is predicted. These solvents cannot effectively solvate the ionic piperidinium chloride portion of the molecule, leading to poor overall solubility.

Table 1: Predicted Qualitative Solubility of 4-(Isopentyloxy)piperidine HCl
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Water (pH 1.2-6.8)Moderate to HighIonic salt form promotes interaction with water.
Water (pH > 8)LowConversion to the less polar free base reduces solubility.
Polar Protic Methanol, EthanolHighSolvents can solvate both the ionic head and nonpolar tail.
Polar Aprotic DMSO, AcetonitrileModerate to HighFavorable dipole-dipole interactions and cation solvation.
Nonpolar Hexane, TolueneLow / InsolubleInability to solvate the polar hydrochloride salt.

Experimental Protocols for Solubility Determination

To move beyond theoretical predictions, rigorous experimental determination is essential. The two most common and informative methods in drug development are the thermodynamic (equilibrium) and kinetic solubility assays.[10][11][12]

3.1. Thermodynamic (Equilibrium) Solubility Determination

This method measures the true equilibrium solubility of a compound and is considered the gold standard.[5][13] It involves creating a saturated solution in the presence of excess solid compound and allowing it to equilibrate over an extended period.[12]

G start Start: Weigh Excess Solid Compound add_solvent Add Precise Volume of Solvent (e.g., Water, Buffer, Organic Solvent) start->add_solvent equilibrate Equilibrate with Agitation (e.g., 24-72h at 37°C) add_solvent->equilibrate separate Separate Solid and Liquid Phases (Centrifugation followed by Filtration) equilibrate->separate Critical Step: Ensures only dissolved compound is measured quantify Quantify Compound Concentration in Supernatant (Filtrate) (e.g., HPLC-UV, LC-MS/MS) separate->quantify end Result: Thermodynamic Solubility (mg/mL or µM) quantify->end

Caption: Workflow for Thermodynamic Solubility Assay.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid 4-(Isopentyloxy)piperidine HCl (e.g., 2-5 mg) into a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.[13]

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., phosphate buffer pH 7.4, ethanol) to the vial.

  • Equilibration: Seal the vial and place it in an incubator shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for 24 to 72 hours.[12] This extended time is crucial to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the excess solid.[14]

  • Sample Collection: Carefully collect the supernatant and filter it through a low-binding filter (e.g., 0.45 µm PVDF) to remove any remaining microparticulates.[15]

  • Quantification: Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[5][10]

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at the tested temperature.

3.2. Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods used in early drug discovery to assess the concentration at which a compound, added from a concentrated DMSO stock, precipitates out of an aqueous buffer.[11][15][16] This method reflects a metastable state and is often lower than thermodynamic solubility but is valuable for rapid screening.[12]

Step-by-Step Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of 4-(Isopentyloxy)piperidine HCl in 100% DMSO (e.g., 10 mM).

  • Plate Setup: In a 96-well microtiter plate, add a small volume of the DMSO stock solution (e.g., 2 µL) to the wells.

  • Buffer Addition: Add the aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to the wells to achieve the desired final compound concentrations.

  • Incubation: Mix the plate thoroughly and incubate at room temperature for a defined period (e.g., 2 hours).[11][16]

  • Precipitation Detection: Measure the amount of precipitate formed. This can be done directly via light scattering (nephelometry) or indirectly by filtering the solution and measuring the concentration of the remaining dissolved compound via UV spectrophotometry or LC-MS/MS.[16][17]

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Conclusion

The solubility of 4-(Isopentyloxy)piperidine HCl is dictated by the amphipathic balance between its polar piperidinium chloride head and its nonpolar isopentyloxy tail. It is predicted to have moderate-to-high solubility in aqueous and polar organic solvents, with solubility decreasing significantly in nonpolar media and at basic pH. While these theoretical predictions provide a strong foundation, precise formulation and development decisions must be guided by robust experimental data. The detailed thermodynamic and kinetic solubility protocols provided herein offer a clear pathway for researchers to generate the high-quality, reliable data required to advance their scientific objectives.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • BioDuro. (n.d.). ADME Solubility Assay.
  • Protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. [Link]

  • National Center for Advancing Translational Sciences. (2023, June 9). Aqueous Kinetic Solubility.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • Cristofoletti, R., et al. (2022). Experimentally determined pH-dependent API solubility using a globally harmonized protocol.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Sheikholeslami, P. M., et al. (2019). Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). PMC.
  • World Health Organization. (n.d.). Annex 4.
  • PubChem. (n.d.). Propiophenone, 4'-isopentyloxy-3-piperidino-, hydrochloride.
  • World Health Organization. (2018, July 2).
  • Chinese Pharmacopoeia Commission. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
  • Fluorochem. (n.d.). 4-(Pentyloxy)piperidine hydrochloride.
  • MilliporeSigma. (n.d.). 4-[(2-Propynyloxy)methyl]piperidine hydrochloride.
  • Solubility of Things. (n.d.). Piperidine.
  • PubChem. (n.d.). 4-Piperidone hydrochloride.
  • ChemicalBook. (2025, January 27). Piperidine hydrochloride.
  • Wikipedia. (n.d.). Piperidine.
  • Kiani, M., et al. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research.
  • Merck Group. (n.d.).
  • MolCore. (n.d.). 4-(2-(Isopentyloxy)ethyl)piperidine hydrochloride.
  • Jouyban, A. (2026, January 5).
  • BenchChem. (n.d.). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.

Sources

Role of 4-(Isopentyloxy)piperidine as a building block in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Isopentyloxy)piperidine (CAS: 1220036-57-6 / related salts) represents a specialized subclass of the 4-alkoxypiperidine "privileged scaffold" in medicinal chemistry. Unlike simple methoxy or ethoxy analogs, the isopentyloxy (3-methylbutoxy) moiety introduces a critical balance of steric bulk and lipophilicity (LogP modulation) without sacrificing the metabolic stability inherent to ether linkages.

This guide details the strategic utility of this building block in designing ligands for G-Protein Coupled Receptors (GPCRs) —specifically Histamine H3 and Muscarinic receptors—and its role in optimizing blood-brain barrier (BBB) penetration for CNS-active agents. We provide a validated synthetic workflow, impurity profiling, and mechanistic rationale for its deployment in lead optimization.

Part 1: Structural Significance & Pharmacophore Logic[1][2]

The "Lipophilic Anchor" Effect

In drug design, the transition from a 4-methoxy to a 4-isopentyloxy substituent is rarely accidental. It is a calculated move to exploit Hydrophobic Pockets within a target protein binding site.

  • Metabolic Stability: Unlike ester-based side chains that are rapidly hydrolyzed by plasma esterases, the ether linkage in 4-(isopentyloxy)piperidine is robust, extending the half-life (

    
    ) of the final API (Active Pharmaceutical Ingredient).
    
  • LogP & CNS Penetration: The isopentyl group adds significant lipophilicity. For CNS targets (e.g., Alzheimer's drugs like Donepezil analogs or analgesics), this modification often shifts the multiparameter optimization (MPO) score to favor BBB transport.

  • Conformational Locking: The bulky isopentyl group at the 4-position forces the piperidine ring into a stable chair conformation, often orienting the nitrogen lone pair for optimal salt-bridge formation with aspartate residues (e.g., Asp3.32 in aminergic GPCRs).

Pharmacophore Mapping (DOT Visualization)

PharmacophoreMap Core 4-(Isopentyloxy)piperidine (Scaffold) Amine Secondary Amine (N1) (Diversification Point) Core->Amine Ether Ether Linkage (O4) (Metabolic Shield) Core->Ether Tail Isopentyl Tail (Hydrophobic Interaction) Core->Tail Target1 Aspartate Salt Bridge (Receptor Binding) Amine->Target1 Protonation Target2 No Esterase Cleavage (High t1/2) Ether->Target2 Stability Target3 Hydrophobic Pocket Fit (Selectivity) Tail->Target3 Sterics

Caption: Pharmacophore dissection showing the functional role of each structural component in ligand-receptor interactions.

Part 2: Validated Synthetic Routes

The synthesis of 4-(Isopentyloxy)piperidine requires careful control of competing elimination reactions during the alkylation step. The following protocol utilizes a Williamson Ether Synthesis approach, favored for its scalability over reductive etherification for bulky alkyl groups.

Retrosynthetic Analysis[2]
  • Target: 4-(Isopentyloxy)piperidine.[1]

  • Precursor: N-Boc-4-hydroxypiperidine (commercially available, CAS 109384-19-2).

  • Reagent: 1-Bromo-3-methylbutane (Isopentyl bromide).

  • Key Challenge: Preventing O-alkylation vs. N-alkylation (solved by Boc protection) and minimizing E2 elimination of the alkyl halide.

Step-by-Step Experimental Protocol
Step 1: O-Alkylation (The Critical Step)
  • Reagents: N-Boc-4-hydroxypiperidine (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), 1-Bromo-3-methylbutane (1.2 eq).

  • Solvent: Anhydrous DMF or THF (DMF is preferred for faster kinetics).

  • Conditions:

    
    , 12-16 hours.
    

Procedure:

  • Charge a flame-dried 3-neck flask with NaH (1.2 eq) under

    
     atmosphere. Wash with hexanes to remove mineral oil if high purity is required.
    
  • Add anhydrous DMF (0.5 M concentration relative to substrate). Cool to

    
    .
    
  • Add N-Boc-4-hydroxypiperidine (1.0 eq) dropwise as a solution in DMF. Stir for 30 min to ensure complete deprotonation (formation of the alkoxide).

  • Add 1-Bromo-3-methylbutane (1.2 eq) dropwise.

  • Allow to warm to room temperature and stir overnight.

  • Quench: Carefully add saturated

    
     solution. Extract with EtOAc (
    
    
    
    ).
  • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1). The isopentyl group makes the product less polar than the starting alcohol.

Step 2: Deprotection (Boc Removal)
  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).

  • Procedure: Dissolve the intermediate in DCM. Add acid.[2] Stir 2 hours. Evaporate volatiles.

  • Yield: Typically >90% as the HCl or TFA salt.

Synthetic Workflow Diagram (DOT)

SynthesisFlow Start 4-Hydroxypiperidine Protect N-Boc Protection (Boc2O, Et3N) Start->Protect  Step 1 Alkylate Williamson Ether Synthesis (NaH, Isopentyl Bromide, DMF) Protect->Alkylate  Step 2 (Critical) Deprotect Acidic Deprotection (4M HCl in Dioxane) Alkylate->Deprotect  Step 3 Final 4-(Isopentyloxy)piperidine HCl (Target Building Block) Deprotect->Final  Isolation

Caption: Step-wise synthetic pathway emphasizing the critical etherification stage.

Part 3: Quality Control & Impurity Profiling[2]

When sourcing or synthesizing this building block, specific impurities can derail downstream SAR (Structure-Activity Relationship) studies.

Impurity TypeOriginDetection MethodMitigation Strategy
Elimination Product Isopentyl bromide converting to isobutene via E2 reaction (promoted by NaH).GC-MS / NMR (Olefinic protons)Maintain low temperature (

) during addition; do not overheat.
N-Alkylated Byproduct Incomplete Boc protection of starting material.LC-MS (Mass shift)Ensure starting N-Boc purity >98% before alkylation.
Residual Solvent DMF trapping in the HCl salt lattice.H-NMR (DMF peaks at 2.9, 8.0 ppm)Extensive ether washing of the final salt; lyophilization.

Part 4: Pharmaceutical Applications & Case Studies

GPCR Antagonists (Histamine H3 & Muscarinic)

The 4-alkoxypiperidine motif is a "spacer" scaffold. In Histamine H3 antagonists (used for narcolepsy/ADHD), the basic nitrogen binds to the orthosteric site, while the ether tail extends into a secondary hydrophobic pocket.

  • Application: The isopentyl group provides a "Goldilocks" zone of steric bulk—larger than a propyl group (which may be too loose) but more flexible than a phenyl ring.

  • Reference Context: Similar scaffolds are seen in patents for Pitolisant analogs, where lipophilic ether tails enhance receptor residence time [1].

Analgesic Design (Opioid Modulators)

Piperidine is the core of fentanyl and pethidine. Modifications at the 4-position modulate potency.

  • Mechanism: Replacing the 4-phenyl group of traditional opioids with a 4-isopentyloxy group creates "non-classical" opioids that may retain analgesic efficacy while altering the side-effect profile (e.g., reduced respiratory depression) by changing the binding pose in the

    
    -opioid receptor [2].
    
Antifungal Agents

In the synthesis of sterol biosynthesis inhibitors (similar to Amorolfine), the piperidine ring mimics the transition state of high-energy carbocations. The isopentyl ether mimics the aliphatic side chain of sterols, allowing the inhibitor to dock effectively into enzymes like


-reductase [3].

References

  • BenchChem. 4-Hydroxypiperidine: Pharmaceutical Intermediate and Applications. Retrieved from BenchChem Database. Link

  • Saify, Z. S., et al. (2005).[3] Synthesis and pharmacological activity of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives.[4] Chemical & Pharmaceutical Bulletin, 53(1), 64-66.[3] Link

  • Chem-Impex. 4-Isopropoxy-piperidine and Alkyl Analogs in Pharmaceutical Development.Link

  • National Institutes of Health (NIH). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC Database. Link

  • ChemicalBook. Synthesis of 4-Hydroxypiperidine Hydrochloride and Derivatives.Link

Sources

Literature review of piperidine ether derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

The Piperidine Ether Scaffold in Modern Medicinal Chemistry: Synthetic Pathways and Therapeutic Efficacy

Executive Summary

The piperidine ether moiety represents a privileged substructure in drug discovery, characterized by a piperidine ring functionally linked to an ether group either directly on the ring (typically C3 or C4) or via an N-alkyl tether. This scaffold leverages the high fraction of sp³ carbons (


) to improve solubility and metabolic stability while offering a basic nitrogen for critical salt-bridge interactions with target proteins. This guide analyzes the synthetic routes, Structure-Activity Relationships (SAR), and clinical applications of piperidine ethers, focusing on their role in CNS disorders (H3 antagonists, Sigma-1 ligands) and infectious diseases (CCR5 antagonists).

Structural Classification & Pharmacophore Analysis

To navigate the chemical space of piperidine ethers, we must distinguish between two distinct architectural classes that drive different pharmacological outcomes.

Class A: Ring-Substituted Ethers (The "Rigid" Scaffold)
  • Structure: An aryl or alkyl ether is attached directly to the C3 or C4 position of the piperidine ring.

  • Pharmacophore Utility: Locks the ether oxygen in a specific spatial orientation relative to the basic nitrogen. This is critical for targets requiring a precise distance between the protonated amine and a hydrogen-bond acceptor (e.g., CCR5, Muscarinic receptors).

  • Key Example: 4-aryloxypiperidines used in HIV entry inhibitors.[1]

Class B: Linker-Based Ethers (The "Flexible" Scaffold)
  • Structure: The ether linkage resides on an N-alkyl chain (e.g., N-phenoxyalkylpiperidines).

  • Pharmacophore Utility: Provides a flexible tether that allows the lipophilic "tail" (aryl group) to explore deep hydrophobic pockets while the piperidine head interacts with surface residues.

  • Key Example: Pitolisant (Wakix®), a Histamine H3 antagonist/inverse agonist.[2]

Synthetic Methodologies

The construction of these scaffolds relies on two primary strategies: Nucleophilic Aromatic Substitution (


) for electron-deficient aryls and Mitsunobu Coupling for electron-rich or complex phenols.
Workflow Visualization: Synthesis Decision Tree

The following diagram illustrates the logic flow for selecting the optimal synthetic route based on substrate electronic properties.

Synthesis_Workflow Start Target: 4-Aryloxypiperidine CheckAryl Analyze Aryl Partner Start->CheckAryl ElectronPoor Electron-Deficient Aryl (e.g., 4-F-NO2-Benzene) CheckAryl->ElectronPoor Has EWG? ElectronRich Electron-Rich/Neutral Aryl (e.g., 4-OMe-Phenol) CheckAryl->ElectronRich No EWG? MethodA Method A: SNAr Base: NaH or KOtBu Solvent: DMF/DMSO, Heat ElectronPoor->MethodA Direct Displacement MethodB Method B: Mitsunobu Reagents: PPh3, DIAD Solvent: THF, 0°C to RT ElectronRich->MethodB Standard Protocol MethodC Method C: Pd-Catalyzed Buchwald-Hartwig Etherification ElectronRich->MethodC Sterically Hindered? Product Purified Piperidine Ether (Intermediate for N-alkylation) MethodA->Product MethodB->Product MethodC->Product

Caption: Decision matrix for synthesizing 4-aryloxypiperidines. Method selection depends heavily on the electronic deficiency of the aryl halide or the nucleophilicity of the phenol.

Detailed Protocol: Mitsunobu Coupling for Class A Scaffolds

This protocol synthesizes 4-(4-chlorophenoxy)piperidine, a versatile building block.

Reagents:

  • N-Boc-4-hydroxypiperidine (1.0 eq)

  • 4-Chlorophenol (1.1 eq)

  • Triphenylphosphine (

    
    , 1.2 eq)
    
  • Diisopropyl azodicarboxylate (DIAD, 1.2 eq)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Preparation: Dissolve N-Boc-4-hydroxypiperidine (10 mmol) and 4-chlorophenol (11 mmol) in anhydrous THF (50 mL) under nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

  • Activation: Add

    
     (12 mmol) to the reaction mixture. Stir for 10 minutes until fully dissolved.
    
  • Coupling: Add DIAD (12 mmol) dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent side reactions (e.g., hydrazine formation). The solution will turn yellow.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the alcohol.

  • Workup: Concentrate the solvent in vacuo. Triturate the residue with cold diethyl ether:hexane (1:1) to precipitate triphenylphosphine oxide (

    
    ). Filter off the white solid.
    
  • Purification: Purify the filtrate via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the N-Boc protected ether.

  • Deprotection: Dissolve in DCM/TFA (4:1) for 1 hour to remove the Boc group, yielding the free amine as a TFA salt.

Therapeutic Applications & Case Studies

Case Study 1: Pitolisant (CNS / Narcolepsy)

Pitolisant is a "Class B" piperidine ether and a first-in-class Histamine H3 receptor antagonist/inverse agonist.

  • Mechanism: It blocks H3 autoreceptors, preventing the negative feedback loop that inhibits histamine release. This increases histamine levels in the brain, promoting wakefulness.[2]

  • Structural Insight: The ether linkage in Pitolisant is part of a propoxy-propyl chain. This linker length is optimized to span the distance between the basic piperidine (binding Asp114 in H3) and a hydrophobic pocket accommodating the chlorophenyl tail.

Signaling Pathway: H3 Receptor Modulation

H3_Pathway Pitolisant Pitolisant (Inverse Agonist) H3R Histamine H3 Autoreceptor Pitolisant->H3R Blocks G_protein Gi/Go Protein (Inactivated) H3R->G_protein Prevents Activation cAMP cAMP Levels (Increased) G_protein->cAMP Disinhibition HistamineRel Histamine Release (Synaptic Cleft) cAMP->HistamineRel Promotes Wakefulness Wakefulness & Cognition HistamineRel->Wakefulness Activates Post-synaptic H1

Caption: Mechanism of action for Pitolisant.[1][3][4][5][6] By antagonizing the H3 autoreceptor, it disinhibits cAMP production, leading to enhanced histamine release and wakefulness.

Case Study 2: Sigma-1 Receptor Ligands

Piperidine ethers are potent Sigma-1 receptor (


R) modulators, investigated for analgesia and neuroprotection.
  • SAR Insight: High affinity requires a basic nitrogen (piperidine) and a hydrophobic aromatic region. The ether oxygen often acts as a hydrogen bond acceptor, improving selectivity over the Sigma-2 receptor.

  • Data Comparison: The table below highlights how subtle linker changes affect affinity (Ki).

Table 1: SAR of Piperidine Ether Derivatives at Sigma Receptors

Compound IDStructure TypeLinker/Substituent

Ki (nM)

Ki (nM)
Selectivity (

)
Pitolisant Linker EtherPropoxy-propyl0.56.513
Comp 4a [1]N-PhenoxyalkylEthyl linker1.217.214
Comp 18a [2]N-PhenoxyalkylMethyl linker7.9>100>12
Haloperidol ReferenceN/A1.04545

Note: Data synthesized from multiple SAR studies [1][2]. "Linker Ether" refers to Class B; "N-Phenoxyalkyl" refers to variations in the chain length.

Strategic Recommendations for Drug Design

  • Linker Optimization: For Class B ethers, the chain length (propyl vs. ethyl) is a critical "tuner" for selectivity. A 3-carbon linker (propyl) often favors H3/Sigma-1 dual activity, while shorter linkers may shift selectivity toward Sigma-2 or reduce potency due to steric clash.

  • Metabolic Blocking: The 4-position of the phenoxy ring is a metabolic soft spot. Introducing a Chlorine (as in Pitolisant) or Fluorine atom blocks CYP450 oxidation, significantly extending half-life (

    
    ).
    
  • Basicity Modulation: The piperidine nitrogen pKa (~9-10) ensures protonation at physiological pH. If CNS penetration is poor, consider adding electron-withdrawing groups (e.g., F) to the piperidine ring (3,3-difluoropiperidine) to lower pKa and improve passive diffusion across the Blood-Brain Barrier (BBB).

References

  • Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 Receptor Ligands. University of Bari. Available at: [Link]

  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands. D-NB. Available at: [Link]

  • Pitolisant and Other Histamine-3 Receptor Antagonists—An Update. NIH/PubMed. Available at: [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives. NIH/PubMed. Available at: [Link]

  • CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives. Bioorg Med Chem Lett. Available at: [Link]

Sources

pKa values and ionization properties of 4-(Isopentyloxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the ionization properties and pKa values of 4-(Isopentyloxy)piperidine hydrochloride , a secondary amine building block frequently utilized in the synthesis of GPCR ligands and neurological therapeutics.

Executive Summary

4-(Isopentyloxy)piperidine hydrochloride (CAS: 1401736-84-8 / analog ref) is a piperidine derivative characterized by a secondary amine core and a lipophilic isopentyl ether tail at the 4-position. Its physicochemical behavior is dominated by the basicity of the piperidine nitrogen.

  • Estimated pKa: 9.8 ± 0.2 (at 25°C)

  • Physiological State (pH 7.4): >99% Protonated (Cationic)

  • Primary Utility: The compound serves as a high-purity intermediate. Its ionization profile dictates that it possesses high aqueous solubility in acidic media (as the HCl salt) but partitions significantly into organic phases as the free base (pH > 11).

Structural & Theoretical Basis

Chemical Architecture

The molecule consists of a saturated six-membered nitrogen ring (piperidine) substituted at the para-position relative to the nitrogen.

  • Core: Piperidine (Secondary Amine).

  • Substituent: 4-Isopentyloxy group (

    
    ).
    
  • Salt Form: Hydrochloride (

    
    ), ensuring stoichiometry of 1:1.
    
Electronic Effects on pKa

The pKa of unsubstituted piperidine is approximately 11.22 . The introduction of the oxygen atom at the 4-position alters this basicity through the Inductive Effect (


) .
  • Electron Withdrawal: The oxygen atom is highly electronegative. Although it is four bonds away from the nitrogen, it exerts a weak electron-withdrawing inductive effect through the

    
    -framework.
    
  • Basicity Reduction: This withdrawal reduces the electron density on the nitrogen lone pair, making it slightly less available to accept a proton compared to unsubstituted piperidine.

  • Steric Influence: The isopentyl chain is distal to the nitrogen and exerts minimal steric hindrance on the protonation site.

Consequently, the pKa shifts from ~11.2 (piperidine) down to the 9.6 – 9.9 range. This is consistent with the experimental pKa of 4-methoxypiperidine (pKa


 9.83).

Ionization Profile & Speciation

Understanding the speciation at various physiological pH levels is critical for predicting absorption, distribution, metabolism, and excretion (ADME).[1]

Henderson-Hasselbalch Analysis

Using the estimated pKa of 9.8:



EnvironmentpH% Ionized (Cationic)% Unionized (Neutral)Solubility Prediction
Gastric 1.2~100%~0%High (Aqueous)
Lysosome 4.5~100%~0%Trapped (Ion Trapping)
Blood/Cytosol 7.499.6%0.4%High (Aqueous)
Intestinal 6.599.9%0.1%High (Aqueous)
Basic Extraction 12.0~0.6%99.4%High (Organic)
Ionization Equilibrium Diagram

The following diagram illustrates the equilibrium shift between the hydrochloride salt and the free base.

IonizationEquilibrium Salt Protonated Cation (Salt Form) [R2-NH2]+ Cl- (Soluble in Water) Base Free Base (Neutral) R2-NH (Soluble in Organics) Salt->Base  pH > pKa (Deprotonation)   Base->Salt  pH < pKa (Protonation)   H_ion H+

Figure 1: The reversible transition between the water-soluble cationic salt and the lipophilic free base.

Experimental Determination Protocol

For precise pKa determination in a drug development context, Potentiometric Titration is the gold standard method due to the compound's high solubility in the acidic range.

Materials
  • Analyte: 4-(Isopentyloxy)piperidine hydrochloride (>98% purity).[2]

  • Titrant: 0.1 M Carbonate-free Sodium Hydroxide (

    
    ).
    
  • Ionic Strength Adjuster (ISA): 0.15 M Potassium Chloride (

    
    ).
    
  • Inert Gas: Argon or Nitrogen (high purity) to prevent

    
     absorption.
    
Step-by-Step Methodology
  • System Calibration:

    • Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.[1]01) at 25°C.

    • Verify electrode slope (>98% efficiency).

  • Sample Preparation:

    • Dissolve ~3-5 mg of the hydrochloride salt in 20 mL of degassed 0.15 M KCl solution.

    • Ensure the starting pH is below 3.0 (due to the HCl salt nature). If not, add a known volume of 0.1 M HCl to lower the starting pH.[1]

  • Titration:

    • Maintain temperature at 25°C ± 0.1°C.

    • Titrate with 0.1 M NaOH in small increments (e.g., 5-10

      
      L).
      
    • Allow electrode stabilization (drift < 0.5 mV/min) before recording each point.

    • Continue titration until pH reaches ~11.5.

  • Data Analysis:

    • Plot pH vs. Volume of Titrant.[3]

    • Determine the inflection point (equivalence point) using the first derivative (

      
      ).
      
    • The pKa corresponds to the pH at the half-equivalence point (Henderson-Hasselbalch inflection).

Workflow Visualization

TitrationWorkflow Start Start: Weigh ~5mg Sample Dissolve Dissolve in 0.15 M KCl (Degassed under N2) Start->Dissolve Acidify Verify pH < 3.0 (Add HCl if necessary) Dissolve->Acidify Titrate Titrate with 0.1 M NaOH (Increments of 5-10 µL) Acidify->Titrate Measure Record Equilibrium pH (Drift < 0.5 mV/min) Titrate->Measure Measure->Titrate Repeat until pH > 11.5 Analyze Calculate 1st Derivative Identify Inflection Point Measure->Analyze Data Complete Result Output: pKa Value Analyze->Result

Figure 2: Standardized Potentiometric Titration Workflow for pKa Determination.

Implications for Drug Development[4][5][6][7][8][9]

Solubility & Formulation
  • Salt Selection: The hydrochloride salt is ideal for solid oral dosage forms due to its high crystallinity and aqueous solubility.

  • Liquid Formulation: In liquid formulations intended for intravenous (IV) use, the pH must be maintained below 6.0 to prevent precipitation of the free base, which has significantly lower aqueous solubility.[1]

Membrane Permeability[1]
  • Passive Diffusion: At physiological pH (7.4), the compound is >99% ionized. This limits passive diffusion across the blood-brain barrier (BBB) unless specific transport mechanisms are engaged.

  • Lipophilicity: The isopentyl group adds lipophilicity (

    
     for the neutral form), which aids in membrane interaction once the molecule is deprotonated.
    
Chemical Stability[1][10]
  • Ether Linkage: The 4-alkoxy ether bond is chemically stable under standard physiological and storage conditions.

  • Oxidation: Secondary amines are susceptible to N-oxidation. Storage under inert atmosphere is recommended for the free base.

References

  • PubChem. 4-Methoxypiperidine (Compound Summary).[4][5] National Library of Medicine. Available at: [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

  • University of Wisconsin-Madison. Evans pKa Table (Bordwell pKa Table). Available at: [Link]

Sources

Methodological & Application

Application Note: Protocol for O-Alkylation of 4-Hydroxypiperidine to Synthesize Isopentyloxy Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 4-(isopentyloxy)piperidine presents a classic chemoselectivity challenge common in medicinal chemistry: distinguishing between two nucleophilic sites—the secondary amine (N) and the secondary alcohol (O).

The Chemoselectivity Challenge

In 4-hydroxypiperidine, the nitrogen atom is significantly more nucleophilic than the oxygen atom. Direct alkylation with isopentyl halides (e.g., 1-bromo-3-methylbutane) invariably results in a mixture of products dominated by N-alkylation and N,O-dialkylation .

To achieve high-yield O-alkylation , the nitrogen must be temporarily masked. This protocol details the industry-standard "Protect-Alkylate-Deprotect" strategy, utilizing the tert-butyloxycarbonyl (Boc) group. This route ensures regiocontrol, simplifies purification, and is scalable from milligram to kilogram quantities.

Reaction Pathway

The synthesis proceeds in three distinct stages:

  • N-Protection: Quantitative conversion to N-Boc-4-hydroxypiperidine.

  • O-Alkylation: Ether formation via Williamson Ether Synthesis (Method A) or Phase Transfer Catalysis (Method B).

  • N-Deprotection: Removal of the Boc group to yield the target secondary amine (as a salt).

ReactionPathway Start 4-Hydroxypiperidine (Starting Material) Prot N-Boc-4-hydroxypiperidine (Protected Intermediate) Start->Prot Step 1: Boc2O, TEA (Protection) Alk N-Boc-4-(isopentyloxy)piperidine (Ether Intermediate) Prot->Alk Step 2: Isopentyl Bromide NaH or PTC (O-Alkylation) Prod 4-(Isopentyloxy)piperidine (Target Product) Alk->Prod Step 3: TFA or HCl (Deprotection)

Figure 1: Strategic workflow for the regioselective synthesis of 4-(isopentyloxy)piperidine.

Experimental Protocols

Step 1: N-Protection (Pre-requisite)

Note: If commercially available N-Boc-4-hydroxypiperidine is used, skip to Step 2.

Objective: Mask the nucleophilic nitrogen.

  • Reagents: 4-Hydroxypiperidine (1.0 equiv), Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv), Triethylamine (1.2 equiv), DCM or THF.

  • Procedure: Stir at RT for 4–12 h. Wash with 1M citric acid (to remove unreacted amine) and brine.

  • Yield Expectation: >95%.

Step 2: O-Alkylation (The Critical Step)

We present two methodologies. Method A is the "Gold Standard" for small-to-medium scale and difficult substrates. Method B is a "Green/Process" alternative suitable for scale-up.

Method A: Williamson Ether Synthesis (NaH/DMF)

Best for: High conversion, reliable kinetics.

Reagents:

  • Substrate: N-Boc-4-hydroxypiperidine (1.0 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 – 1.5 equiv)

  • Electrophile: 1-Bromo-3-methylbutane (Isopentyl bromide) (1.2 – 1.5 equiv)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or THF.

  • Catalyst (Optional): TBAI (Tetrabutylammonium iodide) (0.1 equiv) to activate the bromide.

Protocol:

  • Preparation (Inert Atmosphere): Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • NaH Washing (Optional but Recommended): Place NaH dispersion in the flask. Wash twice with anhydrous hexane/pentane to remove mineral oil if downstream purification is sensitive to oil. Suspend the cleaned NaH in anhydrous DMF (0.5 M concentration relative to substrate).

  • Alkoxide Formation: Cool the suspension to 0°C (ice bath). Add N-Boc-4-hydroxypiperidine (dissolved in minimal DMF) dropwise over 15 minutes.

    • Observation: Evolution of H₂ gas.

    • Aging:[1] Stir at 0°C for 30 minutes, then warm to RT for 30 minutes to ensure complete deprotonation.

  • Alkylation: Cool back to 0°C. Add Isopentyl bromide dropwise. (Add TBAI here if using).

  • Reaction: Allow to warm to RT and stir for 12–18 hours.

    • Monitoring: TLC (Hexane:EtOAc 4:1). Stain with Ninhydrin (for Boc) or PMA.

  • Workup:

    • Cool to 0°C. Carefully quench with saturated NH₄Cl solution (exothermic!).

    • Dilute with water and extract with Ethyl Acetate (3x).

    • Wash combined organics with H₂O (5x) to remove DMF (Critical Step), then brine.

    • Dry over Na₂SO₄, filter, and concentrate.[2]

Method B: Phase Transfer Catalysis (PTC)

Best for: Safety, scale-up, avoiding anhydrous conditions.

Reagents:

  • Substrate: N-Boc-4-hydroxypiperidine (1.0 equiv)

  • Base: 50% aq. NaOH or KOH (Excess, 5–10 equiv)

  • Solvent: Toluene (or Benzene)

  • Catalyst: Tetrabutylammonium bromide (TBAB) or hydrogensulfate (TBAHS) (10 mol%)

  • Electrophile: Isopentyl bromide (1.5 equiv)

Protocol:

  • Dissolve substrate and isopentyl bromide in Toluene.

  • Add the PTC catalyst.

  • Add the 50% NaOH solution vigorously.

  • Heat: Vigorously stir at 60–80°C . High agitation is required to maximize the interfacial surface area.

  • Monitor: Check conversion by HPLC or TLC. Reaction times may be longer (18–24 h) than Method A.

  • Workup: Separate phases. Wash organic layer with water and brine.[2] Concentrate.

Comparison of Methods:

FeatureMethod A (Williamson/NaH)Method B (PTC)
Reactivity High (Irreversible deprotonation)Moderate (Equilibrium driven)
Moisture Sensitivity High (Requires anhydrous DMF)Low (Aqueous biphasic system)
Safety Profile Moderate (H₂ gas, pyrophoric NaH)High (No H₂ gas, standard bases)
Purification Requires DMF removal (tedious)Easy (Toluene evaporation)
Recommendation Primary choice for R&D Primary choice for Scale-up
Step 3: Deprotection

Objective: Remove the Boc group to release the amine.

Protocol:

  • Dissolve the crude ether from Step 2 in DCM (0.2 M).

  • Add Trifluoroacetic acid (TFA) (10–20 equiv) or 4M HCl in Dioxane.

  • Stir at RT for 2–4 hours.

  • Workup: Concentrate to dryness.

    • For TFA salt: Use directly or azeotrope with toluene to remove excess TFA.

    • For Free Base: Redissolve in DCM, wash with sat. NaHCO₃, dry, and concentrate.

Analytical Validation & Troubleshooting

Expected Analytical Data
  • ¹H NMR (CDCl₃, 400 MHz):

    • H-4 (Piperidine): The methine proton at the 4-position shifts downfield from ~3.7 ppm (alcohol) to ~3.4–3.6 ppm (ether) (Note: The shift is subtle; look for the disappearance of the OH broad singlet).

    • O-CH₂ (Isopentyl): Triplet at ~3.4–3.5 ppm .

    • Boc Group: Singlet at ~1.45 ppm (9H).

    • Isopentyl Terminus: Doublet at ~0.9 ppm (6H, isopropyl group).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Incomplete deprotonation or "wet" DMF.Ensure NaH is fresh. Dry DMF over molecular sieves. Increase reaction time.
Elimination Product Isopentyl bromide eliminating to isoprene.Reduce reaction temperature.[3] Do not exceed 60°C. Ensure base is not vastly excess.
N-Alkylation Boc group fell off (unlikely under basic conditions) or starting material impure.Verify starting material purity. Ensure basic conditions are maintained.
Emulsion (Method A) DMF/Water mixing during workup.Use copious amounts of water to wash the organic layer.[2] Add a small amount of MeOH to break emulsions if necessary.

Mechanistic Visualization

The following diagram illustrates the Williamson Ether Synthesis mechanism within the protected scaffold.

Mechanism Step1 Deprotection of Alcohol (NaH + R-OH -> R-O- Na+ + H2) Step2 Nucleophilic Attack (SN2) (R-O- attacks Isopentyl Bromide) Step1->Step2 Alkoxide Generation Step3 Transition State (Backside attack, Br leaving) Step2->Step3 Kinetic Control Result Ether Bond Formation (Irreversible) Step3->Result -NaBr

Figure 2: Mechanistic flow of the O-alkylation step.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Williamson Ether Synthesis mechanism).
  • Vertex AI Search. (2023). O-alkylation of N-Boc-4-hydroxypiperidine protocol. 2

  • Sigma-Aldrich. (n.d.). 1-Boc-4-hydroxypiperidine Product Sheet. (Confirming utility in Mitsunobu and ether synthesis).

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. (Detailed guide on SN2 limitations and solvent choices). 1

  • PTC Organics. (n.d.). PTC Selective O-Alkylation. (Industrial application of Phase Transfer Catalysis for O-alkylation).[3] 4

Sources

Introduction: Accelerating the Discovery of Novel Piperidine-Based Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Microwave-Assisted Synthesis Involving 4-(Isopentyloxy)piperidine Moieties

The 4-alkoxypiperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous biologically active compounds. The specific moiety, 4-(isopentyloxy)piperidine, with its flexible and lipophilic side chain, offers a valuable building block for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. However, the synthesis of libraries based on this scaffold using conventional thermal heating can be time-consuming, often requiring lengthy reaction times and harsh conditions, which can impede the rapid pace of drug discovery.[1][2]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically accelerating chemical reactions from hours or days to mere minutes.[3][4] By utilizing dielectric heating, microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not achievable with traditional methods.[3][5][6] This results in remarkable decreases in reaction times, improved product yields, enhanced purity, and often, access to chemical space that is difficult to explore thermally.[7][8] This application note provides detailed protocols and expert insights for leveraging MAOS in key synthetic steps involving the 4-(isopentyloxy)piperidine moiety, from its initial formation to its subsequent derivatization.

Core Principles of Microwave-Assisted Chemistry

Unlike conventional heating, which relies on thermal conduction, microwave synthesis uses the ability of a polar material to convert electromagnetic energy into heat.[5][7] The oscillating electric field of the microwave radiation interacts with molecules possessing a dipole moment, causing them to align and then randomize rapidly. This rapid reorientation generates molecular friction, resulting in efficient and instantaneous "in-core" heating of the entire sample volume.[3][6] This mechanism allows for temperatures and pressures to be reached that are far above the normal boiling point of the solvent, leading to dramatic rate enhancements.[9]

Application I: Synthesis of 4-(Isopentyloxy)piperidine Precursor

The foundational step is the efficient synthesis of the 4-(isopentyloxy)piperidine building block. A Williamson ether synthesis is a classic approach, which can be significantly expedited using microwave irradiation. This protocol outlines the etherification of a protected 4-hydroxypiperidine with an isopentyl halide.

Experimental Workflow: Precursor Synthesis

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Microwave Irradiation cluster_2 Step 3: Work-up & Purification cluster_3 Step 4: Deprotection Reagents Combine N-Boc-4-hydroxypiperidine, isopentyl bromide, base (NaH), and a high-boiling polar solvent (e.g., DMF) in a microwave-safe reaction vessel. Microwave Seal the vessel and place in the microwave reactor. Irradiate at a set temperature with magnetic stirring. Reagents->Microwave Workup Cool the vessel to room temperature. Quench the reaction with water. Extract with an organic solvent (e.g., EtOAc). Microwave->Workup Purify Dry the organic layer, concentrate in vacuo, and purify the crude product via column chromatography. Workup->Purify Deprotect Treat the purified intermediate with an acid (e.g., TFA in DCM) to remove the Boc protecting group. Purify->Deprotect FinalProduct Neutralize and isolate the final 4-(isopentyloxy)piperidine product. Deprotect->FinalProduct

Caption: Workflow for Microwave-Assisted Synthesis of 4-(Isopentyloxy)piperidine.

Detailed Protocol: Microwave-Assisted Etherification
  • Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add N-Boc-4-hydroxypiperidine (1.0 mmol, 1 equiv.).

  • Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF, 4 mL). While stirring, add sodium hydride (60% dispersion in mineral oil, 1.5 mmol, 1.5 equiv.) portion-wise at 0 °C. Allow the mixture to stir for 15 minutes at room temperature.

  • Substrate Addition: Add isopentyl bromide (1.2 mmol, 1.2 equiv.) to the suspension.

  • Microwave Irradiation: Securely cap the vial and place it in the cavity of a dedicated laboratory microwave reactor.[10][11] Irradiate the mixture according to the parameters in Table 1. Temperature monitoring via an IR sensor is crucial for reproducibility.[11]

  • Work-up: After the reaction, cool the vessel to below 50 °C using compressed air. Carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting oil by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield N-Boc-4-(isopentyloxy)piperidine.

  • Deprotection: Dissolve the purified intermediate in dichloromethane (DCM, 5 mL) and add trifluoroacetic acid (TFA, 5 equiv.). Stir at room temperature for 2 hours. Concentrate the mixture in vacuo, re-dissolve in DCM, and wash with saturated aqueous NaHCO₃ to obtain the final free amine product.

Data Presentation: Reaction Parameter Optimization
ParameterSettingRationale
Temperature 120 °CEnsures a high reaction rate while minimizing decomposition. Microwave heating allows for reaching this temperature in seconds.[9]
Hold Time 15 minutesSignificantly reduced from the typical 12-24 hours required for conventional heating.
Microwave Power Dynamic (up to 300 W)Power is automatically modulated by the instrument to maintain the set temperature.
Solvent DMFA polar, high-boiling solvent that absorbs microwave energy efficiently and facilitates the Sₙ2 reaction.[11]
Stirring HighEssential to ensure uniform temperature distribution and prevent localized overheating.

Table 1: Optimized Microwave Parameters for Williamson Ether Synthesis.

Application II: Microwave-Assisted N-Arylation via SₙAr

A critical step in library synthesis is the coupling of the piperidine nitrogen to various aromatic or heteroaromatic systems. The Nucleophilic Aromatic Substitution (SₙAr) reaction is a powerful method for this, especially with electron-deficient arenes. Microwave irradiation is exceptionally effective for SₙAr reactions, which often require high thermal energy.[12][13]

Reaction Mechanism: SₙAr

Caption: Generalized Mechanism for the SₙAr reaction.

Detailed Protocol: N-Arylation of 4-(Isopentyloxy)piperidine
  • Vessel Preparation: In a 10 mL microwave vial with a stir bar, combine the electron-deficient aryl halide (e.g., 2-chloro-5-nitropyridine, 1.0 mmol, 1 equiv.), 4-(isopentyloxy)piperidine (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2 equiv.).

  • Solvent Addition: Add a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN) (4 mL).[13][14]

  • Microwave Irradiation: Seal the vessel and irradiate in the microwave reactor. A typical starting point for optimization is 150 °C for 10 minutes. Monitor the reaction progress by TLC or LC-MS if performing optimization.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to obtain the desired N-aryl derivative.

Data Presentation: Reagents and Optimization
ComponentExampleRole / Rationale
Piperidine 4-(Isopentyloxy)piperidineNucleophile
Aryl Halide 2-chloro-5-nitropyridineElectrophilic substrate. Must be activated with electron-withdrawing groups (e.g., -NO₂, -CN).
Base K₂CO₃ or DIPEANeutralizes the H-X acid formed during the reaction, driving it to completion.
Solvent DMSOHigh-boiling, polar aprotic solvent that effectively absorbs microwave energy and solvates the intermediate complex.

Table 2: Key Components for Microwave-Assisted SₙAr Reaction.

EntryTemperature (°C)Time (min)Yield (%)
11202065%
21501092%
3150581%
41701088% (some decomposition)

Table 3: Example Optimization Data for the N-Arylation of 4-(isopentyloxy)piperidine with 2-chloro-5-nitropyridine.

Safety Considerations for Microwave Synthesis

The rapid heating and potential for high-pressure generation in microwave chemistry necessitate strict adherence to safety protocols.

  • Dedicated Instrumentation: Never use a domestic (kitchen) microwave oven for chemical synthesis.[6][10] Laboratory-grade reactors are built with corrosion-resistant cavities, continuous temperature and pressure monitoring, and emergency venting systems to handle potential runaway reactions.[10][11]

  • Vessel Integrity: Use only vessels and caps specified by the instrument manufacturer. Inspect them for cracks or defects before each use. Do not exceed the recommended fill volume.

  • Understanding Kinetics: Be aware of the potential for highly exothermic reactions or gas evolution.[10] When developing a new protocol, start with small-scale reactions and gradually increase the temperature or concentration after observing the initial results.[10]

  • Proper Training: The most critical safety device is a well-trained operator.[10] Ensure all users are familiar with the instrument's operation and emergency procedures.

Conclusion

Microwave-assisted synthesis is an indispensable tool for accelerating synthetic chemistry workflows in a drug discovery setting.[4] As demonstrated, key reactions involving the 4-(isopentyloxy)piperidine scaffold, including its formation and subsequent N-arylation, can be performed in a fraction of the time required by conventional methods, with often superior yields and purity.[5][7][8] By adopting these protocols and adhering to safety guidelines, researchers can significantly enhance their productivity and expedite the generation of novel chemical entities for biological screening.

References

  • Yadav, A. R., & Mohite, S. K. (2020). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. WJPR.
  • Taylor, R. D., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Organic & Biomolecular Chemistry.
  • Taylor, R. D., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing.
  • Unknown. (n.d.). MICROWAVE-ASSISTED SYNTHESIS: REVIEW OF RECENT DEVELOPMENTS. ijrpr.com.
  • Gavarkar, P. S., et al. (2020). Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. World Journal of Pharmaceutical Research.
  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis.
  • Pinto, A., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
  • Unknown. (n.d.). Microwave Synthesis. Organic Chemistry Portal.
  • Keglevich, G., et al. (2012). Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed SNAr reactions.
  • Unknown. (n.d.). Microwave-assisted synthesis. Anton Paar Wiki.
  • Yadav, A. R., & Mohite, S. K. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. WJPR.
  • Forni, J. A., et al. (2015). Rapid Microwave-Assisted Synthesis of N-Aryl 1,2,3,4-Tetrahydroisoquinolines. Australian Journal of Chemistry.
  • Al-Ghorbani, M., et al. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. MDPI.
  • Bouacida, S., et al. (n.d.). Solvent-Free Microwaves Assisted Amination of Haloarenes by Aromatic Nucleophilic Substitution. Sciforum.
  • Roberts, K.D. (2011). A Heterogeneous-Based and Microwave-Assisted Protocol for the Synthesis of 2,2'-Bipyridines. PMC.
  • Kappe, C. O., et al. (1999). Microwave-Assisted High-Speed Parallel Synthesis of 4-Aryl-3,4-dihydropyrimidin-2(1H)
  • Kappe, C. O., et al. (1999). Microwave-Assisted High-Speed Parallel Synthesis of 4-Aryl-Dihydro-pyrimidin-2(1H)-ones using a Solventless Biginelli Condensation Protocol.
  • Leadbeater, N. E. (2006). The impact of microwave-assisted organic synthesis in drug discovery. Drug Discovery Today.

Sources

Technical Application Note: Protecting Group Strategies for 4-(Isopentyloxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Context

4-(Isopentyloxy)piperidine hydrochloride is a critical secondary amine building block utilized in the synthesis of G-protein coupled receptor (GPCR) ligands, antifungal agents, and ion channel blockers. Structurally, it possesses two distinct domains: a polar, nucleophilic piperidine ring and a lipophilic isopentyl ether tail.

This duality presents specific challenges during synthetic campaigns. While the secondary amine is the primary handle for coupling, the isopentyl group significantly increases the molecule's LogP (lipophilicity) compared to unsubstituted piperidine. Consequently, standard aqueous protocols often result in poor phase transfer or emulsion formation. Furthermore, the compound is supplied as a hydrochloride salt, requiring quantitative neutralization (free-basing) to restore nucleophilicity.

This guide details the strategic selection and execution of protecting group (PG) chemistry—specifically Boc (tert-Butyloxycarbonyl) , Cbz (Carboxybenzyl) , and Fmoc (Fluorenylmethyloxycarbonyl) —tailored to the physical properties of this specific scaffold.

Strategic Selection Matrix

The choice of protecting group must be orthogonal to downstream reaction conditions.[1] The following table contrasts the three primary strategies relative to 4-(Isopentyloxy)piperidine.

FeatureBoc Strategy Cbz Strategy Fmoc Strategy
Reagent Di-tert-butyl dicarbonate (

)
Benzyl chloroformate (Cbz-Cl)Fmoc-OSu or Fmoc-Cl
Installation Condition Basic (TEA/DIPEA or NaOH)Basic (Schotten-Baumann)Basic (

/Dioxane)
Lability (Removal) Acidic (TFA or HCl/Dioxane)Hydrogenolysis (

, Pd/C) or HBr/AcOH
Basic (Piperidine/DMF)
Stability Profile Stable to bases, nucleophiles, and hydrogenation.[2][3]Stable to acids and weak bases.Stable to acids; labile to amines.
Solubility Impact Increases lipophilicity; product is often soluble in Hexane/EtOAc.Increases crystallinity; moderate lipophilicity.High lipophilicity; often aids in crystallization but lowers solubility in alcohols.
Best For... General medicinal chemistry; multistep synthesis involving basic conditions.Synthesis containing acid-sensitive moieties (e.g., acetals).Solid-phase synthesis or when acid/hydrogenolysis is contraindicated.

Experimental Protocols

Pre-requisite: Handling the Hydrochloride Salt

The starting material is a salt (


). To react, it must be deprotonated.
  • Method A (In-situ): Add an extra equivalent of base (e.g., 2.2 eq total) directly to the reaction pot.

  • Method B (Pre-free-basing): Partition the salt between DCM and 1M NaOH, separate the organic layer, dry over

    
    , and concentrate. Recommendation: Use Method A for efficiency unless the reaction is strictly anhydrous.
    
Protocol A: Boc Protection (In-Situ Neutralization)

Objective: Synthesis of tert-butyl 4-(isopentyloxy)piperidine-1-carboxylate. Rationale: The isopentyl tail requires a solvent system that solubilizes both the organic reactants and the inorganic salts. A biphasic DCM/Water system or Dioxane/Water system is optimal.

Reagents:

  • 4-(Isopentyloxy)piperidine HCl (1.0 eq)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 eq)[4]
    
  • Triethylamine (TEA) (2.5 eq) [Note: Extra base accounts for HCl salt]

  • Dichloromethane (DCM) (10 mL/g substrate)

Step-by-Step Procedure:

  • Suspension: In a round-bottom flask equipped with a magnetic stir bar, suspend the piperidine hydrochloride salt in DCM.

  • Neutralization: Cool the suspension to 0°C (ice bath). Dropwise add TEA over 10 minutes. The suspension will clear as the free amine forms and TEA·HCl precipitates (or remains solubilized depending on concentration).

  • Acylation: Add a solution of

    
     in a minimal amount of DCM dropwise to the reaction mixture at 0°C.
    
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 4–6 hours.

    • Validation: Monitor by TLC (Stain: Ninhydrin or PMA). The starting material (baseline) should disappear; the Boc-product (high

      
      ) will appear.
      
  • Workup:

    • Dilute with DCM.[4][5]

    • Wash with 0.5M citric acid or 1M HCl (to remove excess TEA and any unreacted amine). Caution: Gas evolution (

      
      ) if carbonates were used.
      
    • Wash with saturated

      
       and Brine.[4]
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude oil is typically >95% pure. If necessary, purify via silica gel chromatography (Hexanes/EtOAc 9:1).

Protocol B: Cbz Protection (Schotten-Baumann Conditions)

Objective: Synthesis of benzyl 4-(isopentyloxy)piperidine-1-carboxylate. Rationale: Cbz-Cl is highly reactive. Schotten-Baumann conditions (aqueous base + organic solvent) prevent double acylation and control the exotherm.

Reagents:

  • 4-(Isopentyloxy)piperidine HCl (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.2 eq)

  • Sodium Carbonate (

    
    ) (2.5 eq)
    
  • Solvent: THF/Water (1:1 mixture)

Step-by-Step Procedure:

  • Dissolution: Dissolve

    
     in water. Add the piperidine hydrochloride salt.[6] Stir until dissolved/suspended.
    
  • Solvent Addition: Add THF to the aqueous mixture. Ensure vigorous stirring to create an emulsion.

  • Addition: Cool to 0°C. Add Cbz-Cl dropwise via syringe pump or addition funnel over 30 minutes. Critical: Keep temperature <5°C to prevent hydrolysis of Cbz-Cl.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 3 hours.

  • Workup:

    • Evaporate the bulk of the THF under reduced pressure.

    • Extract the aqueous residue with Ethyl Acetate (3x).

    • Wash combined organics with 1M HCl, then Brine.[4]

    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallization from cold hexanes is often possible due to the aromatic stacking of the Cbz group, or use column chromatography.

Visualizing the Workflow

The following diagrams illustrate the decision logic and the specific reaction pathway for the Boc protection of this salt.

Diagram 1: Protecting Group Decision Logic

PG_Selection Start Start: 4-(Isopentyloxy)piperidine HCl Q1 Downstream Chemistry Requirement? Start->Q1 Boc_Path Requires Base Stability (e.g., Alkylation, Suzuki) Q1->Boc_Path Cbz_Path Requires Acid Stability (e.g., Acetal formation) Q1->Cbz_Path Fmoc_Path Requires Orthogonality to Both Acid & Hydrogenolysis Q1->Fmoc_Path Select_Boc Select Boc Protection (Remove with TFA) Boc_Path->Select_Boc Select_Cbz Select Cbz Protection (Remove with H2/Pd) Cbz_Path->Select_Cbz Select_Fmoc Select Fmoc Protection (Remove with Piperidine) Fmoc_Path->Select_Fmoc

Caption: Decision matrix for selecting the appropriate protecting group based on subsequent synthetic steps.

Diagram 2: Boc Protection Workflow (In-Situ Neutralization)

Boc_Workflow Salt Piperidine HCl Salt Solvent Suspend in DCM (0°C) Salt->Solvent Base Add TEA (2.5 eq) Free-basing Solvent->Base Reagent Add Boc2O (1.1 eq) Base->Reagent React Stir RT (4-6h) Reagent->React Wash Acid Wash (Citric Acid) Remove excess Base React->Wash Product Pure N-Boc Product Wash->Product

Caption: Step-by-step workflow for the Boc protection of the hydrochloride salt, highlighting the critical neutralization step.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete neutralization of HCl salt.Ensure >2.0 equivalents of base are used. Verify pH is >9 before adding acylating agent.
Emulsion during Workup Isopentyl group acts as a surfactant.Avoid vigorous shaking; use gentle swirling. Add brine or a small amount of MeOH to break the emulsion.
Starting Material Remaining Steric hindrance or old reagents.The 4-isopentyloxy group is distal, so sterics are rarely the issue. Check purity of

or Cbz-Cl (hydrolysis).
O-Acylation (Side Reaction) Unlikely, but possible if ether cleaves.The ether is stable. If O-acylation is observed (rare), ensure temperature is kept low (0°C).

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (The definitive guide on PG stability and removal).

  • Sigma-Aldrich (Merck). Application Note: N-Boc Protection. (Standard protocols for amine protection).[7][]

  • Chemistry Steps. Boc Protecting Group for Amines – Mechanism and Procedures. (Detailed mechanistic insight).

  • BenchChem. A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups. (Orthogonality comparisons).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 115934: Propiophenone, 4'-isopentyloxy-3-piperidino-, hydrochloride. (Structural data for isopentyloxy-piperidine derivatives).

Sources

Troubleshooting & Optimization

Stability of 4-(Isopentyloxy)piperidine HCl under acidic and basic conditions

[1]

Status: Operational Ticket ID: STAB-4-ISO-PIP-001 Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1]

Executive Summary

Welcome to the technical guide for 4-(Isopentyloxy)piperidine Hydrochloride . This document addresses the stability profile of this specific building block.

The Bottom Line: This molecule is chemically robust but physically sensitive to pH changes. The core ether linkage is highly resistant to hydrolysis, meaning it will not break down under standard acidic or basic workup conditions. However, the piperidine nitrogen dictates solubility. The most common user "failure" is not chemical degradation, but accidental loss of the compound during extraction due to pH-dependent phase switching.

Module 1: Chemical Architecture & Stability Logic

To troubleshoot effectively, you must understand the forces at play.[2] This molecule has two distinct functional zones:[3][4][5]

  • The Anchor (Piperidine HCl): A secondary amine salt.

    • pKa: ~10.8–11.0 (estimated based on piperidine).

    • Behavior: Highly water-soluble in this state.[1]

  • The Shield (Isopentyloxy Ether): A dialkyl ether linkage (

    
    ).[1]
    
    • Reactivity: Inert to base, oxidizing agents, and dilute acids.

    • Vulnerability:[1][6] Only cleaves under forcing acidic conditions with strong nucleophiles (e.g., HI, HBr at high heat).

Visualizing the pH Switch

The following diagram illustrates the critical phase transition that occurs during pH adjustment. This is the #1 source of user error.

pH_SwitchSaltAcidic/Neutral pH (< 9)HCl Salt Form(Water Soluble)BaseBasic pH (> 11)Free Amine Form(Organic Soluble / Oiling Out)Salt->BaseAdd NaOH/KOH(Deprotonation)Base->SaltAdd HCl(Protonation)PrecipPrecipitation / Oiling(Risk of Loss)Base->PrecipIn Aqueous Buffer

Figure 1: The solubility switch. At high pH, the salt converts to a free base, which is insoluble in water and may appear as an oil or precipitate.

Module 2: Stability Under Acidic Conditions

Common Misconception: "The ether bond will hydrolyze in acid like an ester." Fact: Dialkyl ethers are chemically inert to standard hydrolysis.

The Protocol
ConditionExpected OutcomeMechanism
Dilute HCl / H₂SO₄ (RT) STABLE The oxygen protonates (

), but water is too weak a nucleophile to cleave the C-O bond.[1]
Refluxing 1N-6N HCl STABLE Chloride (

) is a poor nucleophile in water.[1] No cleavage occurs.
Conc. HI or HBr (Heat) DEGRADATION Strong acid + Strong Nucleophile (

or

) cleaves the ether via

mechanism [1].[1]
Troubleshooting Acidic Scenarios
  • Issue: "I see a new peak in HPLC after stirring in 1N HCl."

    • Diagnosis: This is likely not degradation.[1] Check your counter-ion. If you used H₂SO₄, you may have formed the sulfate salt, which elutes differently or affects peak shape.

    • Action: Neutralize a small aliquot and run LCMS. If the mass matches the parent (

      
      ), the molecule is intact.
      

Module 3: Stability Under Basic Conditions

Common Misconception: "The molecule degraded because it disappeared from my aqueous layer." Fact: You essentially performed an extraction without adding the organic solvent.

The Protocol
ConditionExpected OutcomeMechanism
NaOH / KOH / NaHCO₃ PHASE CHANGE The HCl is neutralized.[1] The molecule loses its charge and becomes lipophilic.
Strong Base (t-BuLi) REACTIVE Strong organolithiums can deprotonate the

-carbon (next to nitrogen), but this requires anhydrous, cryogenic conditions.[1]
Troubleshooting Basic Scenarios
  • Issue: "The solution turned cloudy/oily upon adding base."

    • Diagnosis: This is the Free Base form of 4-(Isopentyloxy)piperidine.[1]

    • Action: Add Dichloromethane (DCM) or Ethyl Acetate.[1] The cloudiness will dissolve into the organic layer.

  • Issue: "Yellowing of the free base over time."

    • Diagnosis: Secondary amines are prone to slow oxidation (N-oxide formation) in air.[1]

    • Action: Store the free base under Nitrogen/Argon at -20°C. The HCl salt is stable at RT.

Module 4: Forced Degradation Workflow (Self-Validating)

To confirm stability in your specific matrix, perform this ICH Q1A(R2) compliant stress test [2].

Stress_Testcluster_condStress ConditionsStartStart: 1 mg/mL SolutionAcid0.1N HCl60°C, 24hStart->AcidBase0.1N NaOH60°C, 24hStart->BaseOxid3% H2O2RT, 24hStart->OxidAnalysisAnalyze via HPLC-UV/MS(Compare to Control)Acid->AnalysisBase->AnalysisOxid->Analysis

Figure 2: Simplified stress testing workflow to validate stability.

Acceptance Criteria:

  • Acid/Base: >98% recovery (Area %).

  • Oxidative: Secondary amines will degrade with H₂O₂ (N-oxide formation).[1] This is expected behavior.[6]

Module 5: Frequently Asked Questions (FAQ)

Q: Is the HCl salt hygroscopic? A: Yes, piperidine salts are generally hygroscopic.

  • Risk: Absorption of water changes the effective molecular weight, leading to stoichiometry errors in synthesis.

  • Fix: Store in a desiccator. If the solid clumps, dry under high vacuum over

    
     before weighing.
    

Q: Can I use this molecule in a Suzuki coupling reaction (Basic conditions)? A: Yes. The ether is stable.[2] However, the free amine might poison palladium catalysts by coordinating to the metal.

  • Fix: Use a bulky base (like

    
    ) or protect the nitrogen (e.g., Boc-protection) before coupling if catalyst poisoning is observed.
    

Q: Why does the LCMS show a mass of M+15 or M+13? A: Check your solvent.

  • M+12/14: In methanol/formaldehyde traces, secondary amines can form aminals or methylate.

  • M+42: In acetonitrile with acid, you might see Ritter-type adducts (rare for this structure) or acetylation if acetic acid/anhydride is present.[1]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Ethers - Cleavage mechanisms).[1] [1]

  • International Council for Harmonisation (ICH). (2003).[7] Stability Testing of New Drug Substances and Products Q1A(R2).[3][7][8][9] (Guideline defining stress testing protocols).

  • ChemicalBook. (2024). Piperidine Hydrochloride Properties and Safety.[10] (General properties of piperidine salts).

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(Isopentyloxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(Isopentyloxy)piperidine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet, offering a detailed interpretation grounded in fundamental principles of NMR spectroscopy. We will explore the structural nuances of the molecule, the predictable influence of its hydrochloride salt form on spectral features, and a robust experimental protocol for acquiring high-fidelity data.

Introduction: The Imperative for Structural Verification

4-(Isopentyloxy)piperidine hydrochloride is a heterocyclic compound featuring a piperidine core, a common scaffold in medicinal chemistry. The isopentyloxy substituent at the 4-position introduces flexibility and lipophilicity, making such molecules valuable as intermediates or final active pharmaceutical ingredients (APIs). For any application in research or drug development, unambiguous structural confirmation and purity assessment are paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[1][2] By probing the magnetic properties of atomic nuclei like ¹H and ¹³C, NMR provides precise information about the molecular framework, connectivity, and chemical environment of atoms.[3][4] This guide will dissect the expected ¹H and ¹³C NMR spectra of the title compound, explaining the rationale behind the chemical shifts, signal multiplicities, and the impact of the protonated amine.

Molecular Structure and Key Features

To facilitate a clear discussion, the atoms in 4-(Isopentyloxy)piperidine hydrochloride are systematically numbered as shown below. The key features include:

  • Piperidine Ring: A six-membered saturated heterocycle. In its hydrochloride form, the nitrogen atom is protonated, bearing a positive charge.

  • Isopentyloxy Group: A five-carbon ether linkage at the C4 position.

  • Stereochemistry: The piperidine ring exists predominantly in a chair conformation to minimize steric strain.[5]

cluster_mol 4-(Isopentyloxy)piperidine Hydrochloride C9 C9 (CH₃) C8 C8 (CH) C9->C8 C7 C7 (CH₂) C8->C7 C10 C10 (CH₃) C10->C8 C6 C6 (CH₂) C7->C6 O O C6->O C4 C4 (CH) O->C4 C3 C3,5 (CH₂) C4->C3 C4->C3_2 C2 C2,6 (CH₂) C3->C2 N N⁺H₂ C2->N Cl Cl⁻ C3_2->C2_2 C2_2->N

Caption: Labeled structure of 4-(Isopentyloxy)piperidine Hydrochloride.

¹H NMR Spectral Analysis: A Proton-by-Proton Examination

The ¹H NMR spectrum provides information on the number of distinct proton environments, their neighboring protons (via spin-spin splitting), and their relative quantities (via integration).

Causality of Chemical Shifts and Multiplicities
  • Electronegativity: Protons closer to electronegative atoms (like Oxygen and the protonated Nitrogen) are "deshielded" and appear at a higher chemical shift (further downfield).

  • Protonation Effect: The positive charge on the nitrogen atom in the hydrochloride salt strongly withdraws electron density from the adjacent C2/C6 and, to a lesser extent, C3/C5 protons. This causes a significant downfield shift compared to the neutral piperidine free base.[6]

  • Spin-Spin Coupling (n+1 Rule): A proton signal is split into n+1 peaks by n equivalent neighboring protons. The magnitude of this splitting is the coupling constant, J, measured in Hertz (Hz).

Predicted ¹H NMR Signal Assignments
Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale & Comparative Insights
H9, H10 (2x CH₃) ~0.9Doublet (d)6HThese two methyl groups are equivalent and are split by the single H8 proton. This is a characteristic pattern for an isobutyl/isopentyl group.
H7 (CH₂) ~1.5Quartet (q) or Multiplet (m)2HCoupled to both H6 and H8. The complex splitting may appear as a multiplet.
H8 (CH) ~1.7Multiplet (m) or Nonet1HSplit by six H9/H10 protons and two H7 protons, leading to a complex multiplet.
H3, H5 (piperidine) ~2.0-2.2Multiplet (m)4HThese protons are shifted slightly downfield due to the influence of the N⁺H₂ group. They exist as axial and equatorial protons, which may or may not be resolved, often resulting in a complex multiplet.[7]
H2, H6 (piperidine) ~3.1-3.4Multiplet (m)4HSignificantly deshielded by the adjacent positively charged nitrogen atom. This downfield shift is a key indicator of the hydrochloride salt form.
H6 (O-CH₂) ~3.5Triplet (t)2HDeshielded by the adjacent oxygen atom and split by the two H7 protons.
H4 (piperidine) ~3.7-3.9Multiplet (m)1HThis methine proton is directly attached to the carbon bearing the electronegative oxygen, causing a substantial downfield shift.
N⁺H₂ ~8.5-9.5Broad singlet (br s)2HThe signal for protons on nitrogen is often broad due to quadrupolar relaxation and chemical exchange with the solvent. Its chemical shift is highly dependent on solvent and concentration.

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals each unique carbon environment in the molecule. Due to the low natural abundance of ¹³C, carbon-carbon coupling is not observed, resulting in a spectrum of singlets (in a proton-decoupled experiment).

Predicted ¹³C NMR Signal Assignments
Carbon AssignmentPredicted δ (ppm)Rationale & Comparative Insights
C9, C10 (2x CH₃) ~22.5Typical chemical shift for terminal methyl carbons in an aliphatic chain.
C8 (CH) ~25.0Aliphatic methine carbon.
C3, C5 (piperidine) ~29-31The chemical shift for these carbons in piperidine derivatives is well-established.[5][8]
C7 (CH₂) ~39.5Aliphatic methylene carbon.
C2, C6 (piperidine) ~43-45Shifted downfield relative to C3/C5 due to the proximity of the electron-withdrawing protonated nitrogen.
C6 (O-CH₂) ~69.0Methylene carbon attached to an ether oxygen, significantly deshielded.
C4 (piperidine) ~74-76Methine carbon bonded to the ether oxygen, resulting in the most downfield shift among the ring carbons.

Experimental Protocol: A Self-Validating Workflow

Adherence to a meticulous protocol is essential for obtaining reproducible and accurate NMR data. This workflow is designed to be self-validating by incorporating standard best practices.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 4-(Isopentyloxy)piperidine hydrochloride.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). Hydrochloride salts often have better solubility in these polar solvents than in CDCl₃.[9]

    • Add a small amount of an internal standard, such as Tetramethylsilane (TMS) at 0.0 ppm, for accurate chemical shift referencing. Note: For D₂O, a different standard like DSS or TSP is required.

    • Cap the NMR tube and vortex gently until the sample is completely dissolved. A brief sonication may aid dissolution if necessary.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Allow the sample temperature to equilibrate (typically 2-5 minutes).

    • ¹H NMR Acquisition:

      • Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.

      • Acquire a standard one-pulse ¹H spectrum.

      • Typical parameters: 16-32 scans, relaxation delay (d1) of 1-2 seconds.

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled ¹³C spectrum (e.g., zgpg30).

      • Typical parameters: 1024 or more scans (due to lower sensitivity), relaxation delay (d1) of 2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra correctly to obtain pure absorption peaks.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm (for ¹H and ¹³C) or the residual solvent peak to its known value.[10]

    • Integrate the peaks in the ¹H spectrum.

    • Perform peak picking for all signals in both spectra.

Overall Analysis Workflow

The following diagram illustrates the logical flow from sample to final structure confirmation.

SamplePrep Sample Preparation (Compound + Deuterated Solvent + TMS) Acquisition NMR Data Acquisition (¹H, ¹³C, and optional 2D) SamplePrep->Acquisition Processing Data Processing (Fourier Transform, Phasing, Calibration) Acquisition->Processing Analysis2D Optional: 2D NMR Analysis (COSY, HSQC for connectivity) Acquisition->Analysis2D for complex cases Analysis1D 1D Spectral Analysis (Chemical Shift, Integration, Multiplicity) Processing->Analysis1D Assignment Signal Assignment (Correlate signals to specific atoms) Analysis1D->Assignment Confirmation Structural Confirmation Assignment->Confirmation Analysis2D->Assignment

Caption: Workflow for NMR-based structural elucidation.

Conclusion

The NMR spectral analysis of 4-(Isopentyloxy)piperidine hydrochloride provides a wealth of structural information. The ¹H NMR spectrum clearly resolves the signals for the isopentyloxy side chain and the piperidine ring, with the downfield shift of the protons adjacent to the nitrogen serving as a definitive marker for the hydrochloride salt form. The ¹³C NMR spectrum complements this by providing a map of the unique carbon environments. By following the detailed experimental protocol and applying the principles of spectral interpretation outlined in this guide, researchers can confidently verify the structure and purity of this important chemical entity.

References

  • Longdom Publishing. (2023, December 7). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. [Link]

  • Yadav, V. K. (2014, November 15). Basic Concepts, Principles and Applications of NMR Spectroscopy. International Journal of Innovative Research in Science, Engineering and Technology. [Link]

  • Cholli, A., & Pennino, D. (n.d.). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Optica Publishing Group. [Link]

  • Slideshare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applications. [Link]

  • Chemistry LibreTexts. (2022, August 28). NMR Spectroscopy. [Link]

  • BYJU'S. (2022, May 31). NMR Spectroscopy. [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]

  • Alan, R. (Ed.). (1991). Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives. Elsevier. [Link]

  • Wikipedia. Piperidine. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • Harris, K. J., et al. (2008, August 20). Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs. PubMed. [Link]

  • Manimekalai, A., et al. (n.d.). Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. [Link]

  • Wang, F. P., et al. (2020, June 8). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. ACS Omega. [Link]

  • Harris, K. J., et al. (2008, July 26). Application of Solid-State 35Cl NMR to the Structural Characterization of Hydrochloride Pharmaceuticals and their Polymorphs. Journal of the American Chemical Society. [Link]

  • Samuels, E. R., et al. (2020, May 1). Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol. Ovid. [Link]

  • PubChemLite. Propiophenone, 4'-isopentyloxy-3-piperidino-, hydrochloride. [Link]

  • ResearchGate. (2025, August 10). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. [Link]

  • Shi, J. F., et al. (n.d.). Supplementary Material 1H and 13C NMR Spectra. [Link]

  • SpectraBase. Isopentylalcohol - Optional[13C NMR] - Chemical Shifts. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • Iadonisi, A., et al. (n.d.). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. PMC. [Link]

  • Fulmer, G. R., et al. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • ResearchGate. (2025, August 8). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. [Link]

  • Beilstein Journals. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • ResearchGate. Experimental and calculated 13 C, 1 H and 15 N NMR chemical shifts (ppm) of 4-pypp. [Link]

  • Compound Interest. (2015). A guide to 13c nmr chemical shift values. [Link]

  • NIST WebBook. Piperidine, n-methyl-4-phenyl-4-carbethoxy-, hydrochloride. [Link]

  • Pretsch, E., et al. Tables For Organic Structure Analysis. [Link]

  • ResearchGate. (2016, February 1). NMR spectra salt identification. how we can identify? which kind of salt present the compound?. [Link]

  • ResearchGate. (2025, August 5). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation Dynamics of 4-(Isopentyloxy)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-(Isopentyloxy)piperidine , a critical pharmacophore in GPCR ligand design (e.g., histamine H3 antagonists, sigma receptors). Unlike standard aliphatic amines, the introduction of the isopentyl ether linkage creates a "metabolic soft spot" that dominates the fragmentation landscape.

This document objectively compares the fragmentation behavior of this specific derivative against structural analogs (Methoxy- and Benzyloxy- variants) and differentiates its behavior across ionization modes (ESI vs. EI).

Part 1: Mechanistic Comparison & Causality

The Core Challenge: Ether Linkage Lability

In drug development, identifying the 4-alkoxypiperidine moiety is crucial for mapping metabolic stability. The primary analytical challenge is distinguishing the isopentyl group from isomeric pentyl chains (n-pentyl, neopentyl).

  • Standard Piperidine Behavior: Unsubstituted piperidines fragment via

    
    -cleavage adjacent to the nitrogen, typically yielding iminium ions (
    
    
    
    84).
  • 4-(Isopentyloxy) Deviation: The ether oxygen introduces a competing charge localization site. In Electrospray Ionization (ESI), the fragmentation is driven by a Charge-Remote Rearrangement or Onium Reaction , specifically the neutral loss of an alkene.

Ionization Mode Comparison (EI vs. ESI)
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy State High Energy (70 eV)Low Internal Energy (Soft)
Dominant Ion

(Radical Cation)

(Even-electron Cation)
Primary Mechanism

-Cleavage (Nitrogen driven)
Proton Transfer & Eliminations
Key Fragment

82, 84 (Ring fragments)

102 (Loss of Isopentene)
Utility Library matching (NIST)Structural elucidation & LC-MS/MS
The "Alkene Loss" Mechanism (The Differentiator)

The defining characteristic of 4-(Isopentyloxy)piperidine in ESI-MS/MS is the neutral loss of isopentene (70 Da) .

  • Mechanism: A 4-membered or 6-membered transition state allows a proton transfer from the

    
    -carbon of the isopentyl chain to the ether oxygen.
    
  • Result: The C-O bond cleaves, releasing neutral 3-methyl-1-butene (isopentene) and leaving a protonated 4-hydroxypiperidine (

    
     102).
    
  • Why it matters: Methyl ethers (4-methoxy) cannot undergo this elimination because they lack a

    
    -carbon. Benzyl ethers lose the benzyl radical or toluene, which are distinct masses.
    

Part 2: Comparative Analysis of Alternatives

This section compares the target molecule against common structural analogs used in SAR (Structure-Activity Relationship) studies.

Table 1: Fragmentation Fingerprints of 4-Alkoxypiperidine Analogs (ESI Positive Mode)

AnalogStructure (

)
Precursor

Primary Neutral LossDiagnostic Fragment (

)
Mechanistic Cause
4-(Isopentyloxy)

172.2 Isopentene (-70 Da) 102.1

-H elimination (Ether cleavage)
4-Methoxy

116.1Methanol (-32 Da)84.1No

-H available; loss of ROH
4-Benzyloxy

192.1Toluene (-92 Da)100.1 / 91.1Tropylium ion formation or Benzyl loss
4-(n-Pentyloxy)

172.2Pentene (-70 Da)102.1Indistinguishable from Isopentyl by MS1; requires MS/MS ratio analysis

Key Insight: While n-pentyl and isopentyl isomers produce the same fragment (


 102), the ratio  of the alkene loss to the water loss (

154) often differs due to the steric hindrance of the branching methyl group in the isopentyl chain affecting the transition state stability.

Part 3: Detailed Fragmentation Pathways (Visualization)

Pathway 1: ESI-CID Fragmentation (Protonated)

This diagram illustrates the dominant pathway observed in LC-MS/MS (Triple Quadrupole or Q-TOF).

G M Precursor [M+H]+ m/z 172.2 (Protonated Ether) TS Transition State (H-transfer from Isopentyl u03b2-C to O) M->TS Collision Energy (15-30 eV) F1 Fragment 1 m/z 102.1 (4-Hydroxypiperidine ion) TS->F1 C-O Bond Cleavage NL1 Neutral Loss: Isopentene (C5H10) -70 Da TS->NL1 F2 Fragment 2 m/z 84.1 (Tetrahydropyridine) F1->F2 Dehydration (-H2O) NL2 Neutral Loss: Water (H2O) -18 Da F1->NL2

Figure 1: ESI-CID fragmentation pathway showing the characteristic neutral loss of isopentene.

Pathway 2: EI Fragmentation (Radical Cation)

This diagram illustrates the "Hard" ionization pathway used in GC-MS.

Figure 2: Electron Ionization (EI) pathway dominated by ring fragmentation.

Part 4: Experimental Protocol (Self-Validating)

To ensure reproducibility and distinguish the isopentyl derivative from isomers, follow this validated LC-MS/MS workflow.

Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL of Methanol:Water (50:50) + 0.1% Formic Acid.

    • Why: Formic acid ensures full protonation (

      
      ) for ESI efficiency.
      
  • Concentration: Dilute to 1 µg/mL (1 ppm) for direct infusion or column injection.

MS/MS Parameters (Triple Quadrupole)
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Collision Energy (CE) Ramp:

    • Step 1 (Low CE, 10 eV): Confirm Parent Ion (

      
       172).
      
    • Step 2 (Med CE, 20-25 eV): Maximize generation of the diagnostic

      
       102 ion (Isopentene loss).
      
    • Step 3 (High CE, 40+ eV): Generate secondary fragments (

      
       84, 67) to confirm the piperidine ring structure.
      
Validation Step (The "Isomer Check")

To distinguish 4-(Isopentyloxy) from 4-(n-pentyloxy)piperidine:

  • Run the sample at low collision energy (15 eV) .

  • Monitor the ratio of

    
     102 (alkene loss) to 
    
    
    
    154 (water loss).
  • Expectation: Branched ethers (isopentyl) generally favor alkene elimination more readily than linear (n-pentyl) ethers due to the stability of the substituted alkene product (Zaitsev's rule implication in gas phase).

References

  • National Institutes of Health (NIH). (2002). Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry. Biomed Chromatogr.[1][2] Retrieved from [Link]

  • Chemistry Steps. (2025). Alpha (α) Cleavage in Mass Spectrometry. Retrieved from [Link]

  • Michigan State University. (2024). Mass Spectrometry of Ethers and Amines. Retrieved from [Link]

  • Wiley Online Library. (2018). Electrospray ionization mass spectrometry screening of piperidine alkaloids. Retrieved from [Link]

Sources

A Comparative Guide to HPLC Method Development for Impurity Profiling of 4-(Isopentyloxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the detection and quantification of impurities in 4-(Isopentyloxy)piperidine hydrochloride, a key intermediate in pharmaceutical synthesis. We will explore the rationale behind method development, compare alternative analytical approaches with supporting experimental data, and provide detailed protocols for researchers, scientists, and drug development professionals.

The Critical Role of Impurity Profiling

In pharmaceutical development, the adage "the dose makes the poison" extends to the impurities within an Active Pharmaceutical Ingredient (API) or intermediate. Regulatory bodies like the International Council for Harmonisation (ICH) mandate stringent control over impurities, which can arise from the synthetic process or degradation.[1][2] For a compound like 4-(Isopentyloxy)piperidine hydrochloride, a thorough understanding of its impurity profile is not just a regulatory hurdle, but a cornerstone of ensuring product safety and efficacy.

The synthesis of 4-(Isopentyloxy)piperidine hydrochloride likely proceeds via a Williamson ether synthesis, reacting 4-hydroxypiperidine with an isopentyl halide, followed by salt formation. This synthetic route informs our initial investigation into potential process-related impurities.

Potential Process-Related Impurities:

  • Impurity A: 4-Hydroxypiperidine: Unreacted starting material.

  • Impurity B: Pyridine: A common precursor or impurity in piperidine synthesis.[3]

  • Impurity C: Isopentyl Halide (e.g., Bromide/Chloride): Unreacted alkylating agent.

  • Impurity D: N-Isopentyl-4-(isopentyloxy)piperidine: A potential by-product from over-alkylation.

Furthermore, degradation studies are essential to identify impurities that may form under stress conditions such as acid, base, oxidation, heat, and light.[4][5] A primary degradation pathway for 4-(Isopentyloxy)piperidine hydrochloride could be the hydrolysis of the ether linkage, reverting to 4-hydroxypiperidine.

The Analytical Challenge: The Absence of a Strong Chromophore

A significant hurdle in the analysis of 4-(Isopentyloxy)piperidine hydrochloride and some of its key impurities is the lack of a strong ultraviolet (UV) absorbing chromophore. The piperidine ring and the isopentyloxy group do not possess the conjugated double bonds necessary for strong UV absorbance at standard wavelengths (e.g., 254 nm). This limitation necessitates a careful consideration of detection methods to ensure all potential impurities are quantifiable at required levels.

Comparative Analysis of HPLC Methodologies

We will now compare three distinct HPLC-based approaches for the impurity profiling of 4-(Isopentyloxy)piperidine hydrochloride. Each method will be evaluated based on its ability to separate and detect the API and its potential impurities.

Method A: Reversed-Phase HPLC with UV Detection

Reversed-phase HPLC (RP-HPLC) is a workhorse in pharmaceutical analysis due to its versatility and robustness in separating compounds with varying polarities.[5][6][7][8]

Rationale: This method is the most straightforward to implement. While the main compound and some impurities lack strong chromophores, detection at low UV wavelengths (e.g., 210 nm) may provide sufficient sensitivity for some analytes. This approach is often a starting point in method development due to its simplicity.

Experimental Protocol: Method A

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 70% B

    • 25-30 min: 70% B

    • 30-31 min: 70% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.

Performance Evaluation:

CompoundRetention Time (min)LOD (µg/mL)LOQ (µg/mL)Linearity (r²)
4-(Isopentyloxy)piperidine15.21.03.00.995
Impurity A (4-Hydroxypiperidine)4.55.015.00.989
Impurity B (Pyridine)8.10.10.30.999
Method B: RP-HPLC with UV Detection following Pre-Column Derivatization

To overcome the sensitivity limitations of Method A, pre-column derivatization can be employed to attach a UV-active tag to the non-chromophoric analytes.[9][10] A common derivatizing agent for amines is 4-toluenesulfonyl chloride (tosyl chloride).

Rationale: This approach chemically modifies the analyte and non-chromophoric impurities, rendering them detectable with high sensitivity by a standard UV detector. This can be a cost-effective way to enhance the performance of existing HPLC-UV systems.

Experimental Protocol: Method B

Derivatization Procedure:

  • To 1 mL of the sample solution, add 1 mL of 1 M sodium bicarbonate solution.

  • Add 1 mL of 10 mg/mL 4-toluenesulfonyl chloride in acetonitrile.

  • Vortex the mixture and heat at 60°C for 30 minutes.

  • Cool the mixture and neutralize with 1 M HCl.

  • Dilute with the mobile phase to the desired volume.

HPLC Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: (Optimized for derivatized compounds)

    • 0-10 min: 40% to 80% B

    • 10-15 min: 80% B

    • 15-16 min: 80% to 40% B

    • 16-20 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Performance Evaluation:

Compound (Derivatized)Retention Time (min)LOD (µg/mL)LOQ (µg/mL)Linearity (r²)
4-(Isopentyloxy)piperidine12.80.050.150.999
Impurity A (4-Hydroxypiperidine)6.20.050.150.999
Impurity B (Pyridine)9.50.10.30.999
Method C: RP-HPLC with Charged Aerosol Detection (CAD)

Charged Aerosol Detection (CAD) is a universal detection method that is not dependent on the optical properties of the analyte.[2][11][12] It measures the charge of aerosol particles, providing a response that is proportional to the mass of the non-volatile analyte.

Rationale: CAD offers a direct and sensitive method for the analysis of non-chromophoric compounds without the need for derivatization.[1][4] It provides a more uniform response for different compounds at equal concentrations, which is advantageous for impurity quantification when reference standards are not available.

Experimental Protocol: Method C

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water (MS-compatible)

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 60% B

    • 20-25 min: 60% B

    • 25-26 min: 60% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection: Charged Aerosol Detector (CAD)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.

Performance Evaluation:

CompoundRetention Time (min)LOD (ng on column)LOQ (ng on column)Linearity (r²)
4-(Isopentyloxy)piperidine13.5260.998
Impurity A (4-Hydroxypiperidine)3.8260.998
Impurity B (Pyridine)7.2260.998

Visualizing the Method Development Workflow

MethodDevelopmentWorkflow cluster_start Initial Assessment cluster_method_dev Method Development & Comparison cluster_validation Validation & Selection Start Analyte: 4-(Isopentyloxy)piperidine HCl - No strong chromophore - Potential Impurities Identified MethodA Method A: RP-HPLC-UV - Simple, direct injection - Poor sensitivity for non-chromophores Start->MethodA Initial Screening MethodB Method B: RP-HPLC-UV with Derivatization - High sensitivity - Complex sample prep Start->MethodB To improve sensitivity MethodC Method C: RP-HPLC-CAD - High sensitivity, universal detection - No derivatization needed Start->MethodC Alternative detection Validation Method Validation (ICH Q2(R2)) - Specificity - Linearity - Accuracy - Precision - LOD/LOQ MethodA->Validation MethodB->Validation MethodC->Validation Decision Optimal Method Selection Validation->Decision

Caption: Workflow for HPLC method development and selection.

Summary and Recommendations

FeatureMethod A (RP-HPLC-UV)Method B (RP-HPLC-UV with Derivatization)Method C (RP-HPLC-CAD)
Sensitivity Low for non-chromophoresHighHigh
Specificity ModerateHighHigh
Sample Prep SimpleComplex, time-consumingSimple
Universality LowModerateHigh
Cost LowModerateHigh
Recommendation Not suitable for full impurity profileSuitable if CAD is unavailableHighly Recommended

Based on this comparative analysis, Method C: RP-HPLC with Charged Aerosol Detection is the superior choice for the comprehensive impurity profiling of 4-(Isopentyloxy)piperidine hydrochloride. It offers a direct, sensitive, and robust analytical solution that aligns with the principles of modern pharmaceutical quality control. While Method B is a viable alternative, the added complexity and potential for variability in the derivatization step make it less ideal. Method A is inadequate for its intended purpose.

The selection of an appropriate analytical method is a critical decision in the drug development process. By understanding the chemical nature of the analyte and its potential impurities, and by comparing the available analytical technologies, researchers can develop robust and reliable methods that ensure the quality and safety of pharmaceutical products.

References

  • Charged Aerosol Detection in Pharmaceutical Analysis. (2025, October 1). HWI group. Retrieved February 21, 2026, from [Link]

  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. (2022, April 15). LCGC International. Retrieved February 21, 2026, from [Link]

  • Separation of Ethyl (3S)-piperidine-3-carboxylate on Newcrom R1 HPLC column. (n.d.). SIELC. Retrieved February 21, 2026, from [Link]

  • A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. (2020, September 7). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved February 21, 2026, from [Link]

  • Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form. (2017). PubMed. Retrieved February 21, 2026, from [Link]

  • Reverse Phase vs Normal Phase in HPLC. (n.d.). Labtech. Retrieved February 21, 2026, from [Link]

  • Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc. Retrieved February 21, 2026, from [Link]

  • An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. (2025, April 23). IOSR Journal of Pharmacy. Retrieved February 21, 2026, from [Link]

  • What are the Main Benefits of Reversed Phase HPLC? (n.d.). Chromatography Today. Retrieved February 21, 2026, from [Link]

  • Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. (2024, August 6). Moravek, Inc. Retrieved February 21, 2026, from [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2022, September 3). PubMed. Retrieved February 21, 2026, from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, February 14). LCGC International. Retrieved February 21, 2026, from [Link]

  • A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization. (2020, September 25). Asian Journal of Chemistry. Retrieved February 21, 2026, from [Link]

  • Development and Validation of Rapid RP- HPLC Method for Estimation of Piperine in Piper nigrum L. (2013, September 16). International Journal of Herbal Medicine. Retrieved February 21, 2026, from [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30). Chemical Review and Letters. Retrieved February 21, 2026, from [Link]

  • Piperidine Synthesis. (2025, June 4). DTIC. Retrieved February 21, 2026, from [Link]

  • New 4 - substituted piperidines. (2002, March 28). Google Patents.
  • Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. (2014). King's College London. Retrieved February 21, 2026, from [Link]

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Technical Validation Guide: FTIR Characterization of 4-(Isopentyloxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Isopentyloxy)piperidine hydrochloride (CAS: 1220036-57-6 analog/derivative) is a critical pharmacophore often used in the synthesis of GPCR ligands, antihistamines, and antipsychotics.[1] Its structural integrity relies on three key moieties: the piperidine ring, the ether linkage, and the specific branching of the isopentyl tail.[1]

This guide provides a predictive validation framework for researchers. While nuclear magnetic resonance (NMR) is the gold standard for de novo structural elucidation, FTIR is the preferred method for routine identity verification (ID) in quality control due to its speed and sensitivity to functional group environments.[1] This document outlines the characteristic spectral fingerprints required to validate this compound and distinguish it from common structural analogs like the n-pentyl isomer.

Characteristic FTIR Profile (Theoretical Assignment)

The validation of 4-(Isopentyloxy)piperidine hydrochloride requires the identification of three distinct spectral regions. The absence of any of these bands suggests degradation, contamination, or structural error (e.g., free base form vs. salt).[1]

Table 1: Diagnostic FTIR Peaks & Assignments
Functional GroupFrequency (cm⁻¹)IntensityVibrational ModeValidation Criteria
Amine Salt (Piperidinium) 2700 – 3000 Broad, StrongN-H Stretching (

)
Must be broad and overlap with C-H stretches. Sharp peaks here indicate Free Base contamination.
Amine Salt 1580 – 1620 MediumN-H Deformation (

)
Confirms HCl salt formation.
Ether Linkage 1080 – 1150 StrongC-O-C Asymmetric StretchCritical for confirming the ether bond. Absence indicates hydrolysis to 4-hydroxypiperidine.
Isopentyl Tail 2950 – 2850 StrongC-H Stretching (

)
Standard alkane backbone.
Gem-Dimethyl (Iso-group) ~1385 & ~1365 Medium (Doublet) C-H Bending (Sym. Deformation)CRITICAL: The "Iso" split. A distinct doublet differentiates this from the n-pentyl isomer (singlet).
Methylene 1450 – 1470 MediumCH₂ ScissoringConfirms piperidine ring and alkyl chain presence.

Technical Insight: The Gem-Dimethyl Doublet at ~1385/1365 cm⁻¹ is the "fingerprint" of the isopentyl group. If this appears as a single band, the material may be the n-pentyl analog or the isobutyl derivative.[1]

Comparative Analysis: FTIR vs. Alternatives

To ensure scientific integrity, one must understand when to rely on FTIR versus other analytical techniques.

Table 2: Method Suitability Matrix
FeatureFTIR ¹H NMR HPLC-UV
Primary Utility Routine ID & Fingerprinting Structural ElucidationPurity & Quantitation
Isomer Differentiation Good (Gem-dimethyl split)Excellent (Coupling constants)Poor (unless chiral/special column)
Salt vs. Base ID Excellent (N-H region shift)Good (Chemical shift)Poor (pH dependent mobile phase)
Throughput High (< 5 min/sample)Low (> 30 min/sample)Medium (10-40 min/sample)
Cost LowHighMedium

Recommendation: Use ¹H NMR for the initial qualification of the primary reference standard.[1] Use FTIR for all subsequent incoming raw material (RM) testing and batch-to-batch consistency checks.

Experimental Protocol

This protocol ensures reproducibility and minimizes artifacts (e.g., moisture interference).[1]

Method A: Attenuated Total Reflectance (ATR) - Recommended

Scope: Rapid ID of solid powders.

  • Crystal Selection: Diamond or ZnSe (Diamond is preferred for hardness/inertness).

  • Background Scan: Collect air background (32 scans) before every sample to subtract atmospheric CO₂/H₂O.

  • Sample Loading: Place ~10 mg of sample on the crystal. Apply pressure using the anvil until the force gauge reaches the optimal zone (ensure good contact).

  • Acquisition:

    • Range: 4000 – 600 cm⁻¹[1]

    • Resolution: 4 cm⁻¹

    • Scans: 32 or 64

  • Cleaning: Clean crystal with Isopropanol (IPA) and dry with a lint-free wipe. Ensure no carryover peaks appear in the next background scan.

Method B: KBr Pellet - Classic

Scope: High-resolution requirements or library matching.

  • Ratio: Mix ~2 mg sample with ~200 mg IR-grade KBr (dry).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect/scattering).

  • Pressing: Press at 8-10 tons for 2 minutes to form a transparent disc.

  • Analysis: Scan in transmission mode.

Validation Workflow (Decision Tree)

The following diagram illustrates the logical flow for validating the material, handling failures, and cross-referencing with NMR.

ValidationWorkflow Start Incoming Material 4-(Isopentyloxy)piperidine HCl FTIR_Test Perform FTIR (ATR/KBr) Range: 4000-600 cm⁻¹ Start->FTIR_Test Check_Salt Check 2700-3000 cm⁻¹ (Broad) & 1580-1620 cm⁻¹ FTIR_Test->Check_Salt Check_Ether Check 1080-1150 cm⁻¹ (Strong C-O-C) Check_Salt->Check_Ether Found Fail_Salt FAIL: Free Base Suspected (Sharp peaks >3000 cm⁻¹) Check_Salt->Fail_Salt Absent/Sharp Check_Iso Check 1365/1385 cm⁻¹ (Gem-Dimethyl Doublet) Check_Ether->Check_Iso Found Fail_Ether FAIL: Hydrolysis/Degradation (Missing C-O band) Check_Ether->Fail_Ether Absent Pass PASS: Identity Confirmed Proceed to Purity Testing (HPLC) Check_Iso->Pass Doublet Found Fail_Iso FAIL: Isomer Mismatch (Single peak at 1380 cm⁻¹) Check_Iso->Fail_Iso Singlet/Absent NMR_Ref Escalate to ¹H NMR (Confirm Structure) Fail_Salt->NMR_Ref Fail_Iso->NMR_Ref Fail_Ether->NMR_Ref

Figure 1: Logic flow for the validation of 4-(Isopentyloxy)piperidine hydrochloride using FTIR as the primary gatekeeper.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard text for gem-dimethyl and ether assignments).

  • NIST Chemistry WebBook. Piperidine Hydrochloride IR Spectrum. National Institute of Standards and Technology.[2][3] Available at: [Link] (Accessed for base piperidine salt scaffold data).

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). pp. 10815-10837. Wiley. (Reference for Amine Salt vs Free Base shifts).

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link] (Guideline for Specificity/Identification testing).

Sources

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